Flucarbazone
Description
Overview of Flucarbazone as an Herbicide Class
This compound is a synthetic, organic compound used as a selective, post-emergence herbicide. herts.ac.ukrayfull.comcnagrochem.com Chemically, it is classified as a sulfonylaminocarbonyl-triazolinone. epa.govregulations.govnih.gov It is often sold as a sodium salt, known as This compound-sodium (B66229). rayfull.comnih.govaccustandard.com The mechanism of action for this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govontosight.aiepa.govmade-in-china.com This enzyme is vital for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in susceptible plants. rayfull.comontosight.aiepa.gov By blocking the ALS enzyme, this compound halts cell division and plant growth, ultimately leading to weed death. rayfull.comontosight.ai Due to this mode of action, it is categorized under the Group 2 herbicides. epa.govepa.gov
Table 1: Herbicide Classification of this compound
| Classification Type | Description | Source(s) |
|---|---|---|
| Chemical Family | Sulfonylaminocarbonyl-triazolinone | epa.govregulations.govnih.gov |
| Mode of Action | Acetolactate Synthase (ALS) Inhibitor | nih.govontosight.aiepa.gov |
| HRAC/WSSA Group | Group 2 | epa.govepa.gov |
Historical Context of this compound Research and Development
The development of synthetic herbicides marked a significant shift in agricultural practices during the "chemical era" that began around the mid-20th century, following World War II. researchgate.netscielo.br This period saw the introduction of numerous chemical families for weed control. bioone.org this compound emerged much later in this timeline. It was first registered for use in the United States in the year 2000 as a reduced-risk pesticide for use on wheat. regulations.govepa.gov The initial registration was the result of a "work-share" agreement between the U.S. Environmental Protection Agency (EPA) and Canada's Pesticide Management Regulatory Agency (PMRA). epa.gov Early research and development were conducted by Bayer, with products later offered by companies such as Arysta LifeScience. epa.govresearchgate.net
Scope and Significance of this compound Research in Agricultural Systems
This compound is a significant tool in the management of specific weeds within cereal cropping systems. nih.govmade-in-china.com It is primarily used for the post-emergence control of problematic grass weeds and some broadleaf weeds in crops such as spring wheat, winter wheat, durum wheat, barley, oats, and triticale. ontosight.aiontosight.aisinoagrochem.com.cn Its effectiveness against key grass weeds like wild oat (Avena fatua), green foxtail (Setaria viridis), and various brome species makes it valuable for cereal producers. rayfull.comepa.govuplcorp.comgoogle.com
Research into this compound extends beyond simple efficacy studies. A significant area of investigation involves its environmental fate and behavior in soil. rayfull.com Studies have examined its persistence, with research showing its half-life in soil can be influenced by factors like soil organic carbon content and moisture levels. researchgate.net This research is crucial for understanding the potential for carryover and injury to sensitive rotational crops. researchgate.netresearchgate.netbac-lac.gc.ca For instance, research has shown that oriental mustard is highly sensitive to this compound residues in the soil. researchgate.net Furthermore, as a Group 2 herbicide, this compound is part of ongoing research into weed resistance management, which emphasizes the importance of diversifying weed control strategies to mitigate the development of herbicide-resistant weed populations. epa.govepa.gov
Table 2: Selected Weeds Controlled by this compound
| Common Name | Scientific Name | Source(s) |
|---|---|---|
| Wild Oat | Avena fatua | rayfull.comepa.govuplcorp.com |
| Green Foxtail | Setaria viridis | rayfull.comepa.govuplcorp.com |
| Yellow Foxtail | Setaria pumila | epa.govuplcorp.com |
| Italian Ryegrass | Lolium multiflorum | epa.gov |
| Japanese Brome | Bromus japonicus | uplcorp.com |
| Barnyardgrass | Echinochloa crus-galli | epa.govuplcorp.com |
| Redroot Pigweed | Amaranthus retroflexus | epa.govuplcorp.com |
| Wild Mustard | Sinapis arvensis | epa.govuplcorp.com |
| Shepherd's Purse | Capsella bursa-pastoris | epa.govuplcorp.com |
Compound Reference Table
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula | CAS Number |
|---|---|---|
| This compound | C₁₂H₁₁F₃N₄O₆S | 145026-88-6 herts.ac.uknih.gov |
| This compound-sodium | C₁₂H₁₀F₃N₄NaO₆S | 181274-17-9 accustandard.comsinoagrochem.com.cnsigmaaldrich.com |
| Clodinafop-propargyl | C₁₇H₁₃ClFNO₄ | 105512-06-9 google.com |
| Tribenuron-methyl | C₁₅H₁₇N₅O₆S | 101200-48-0 google.com |
| Pyrasulfotole (B166964) | C₁₄H₁₃N₃O₆S | 365400-11-9 google.com |
| Valine | C₅H₁₁NO₂ | 72-18-4 ontosight.aiepa.gov |
| Leucine | C₆H₁₃NO₂ | 61-90-5 ontosight.aiepa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINFBXXYGUODAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043979 | |
| Record name | Flucarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145026-88-6 | |
| Record name | Flucarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145026-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucarbazone [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Flucarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCARBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWW96W33R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Herbicidal Action and Physiological Effects
Acetolactate Synthase (ALS) Inhibition Pathway
Flucarbazone's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ontosight.aiepa.gov This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids. ontosight.aiucanr.edu
Cellular and Molecular Responses to ALS Inhibition
The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of cellular and molecular responses in susceptible plants. Plant growth is arrested shortly after application. epa.gov While the exact sequence of events leading to plant death is complex, several key responses have been observed.
In some cases, plants may exhibit an oxidative stress response, characterized by the production of reactive oxygen species (ROS). frontiersin.org This can lead to lipid peroxidation and damage to cell membranes, further contributing to the herbicidal effect. frontiersin.org
Absorption, Translocation, and Distribution in Plants
Foliar and Root Uptake Dynamics
This compound is readily absorbed by both the foliage and roots of susceptible weeds. google.comepa.gov The primary route of entry for post-emergence applications is through the leaves. google.com The efficiency of foliar uptake can be influenced by environmental factors that affect the leaf surface and the formulation of the herbicide spray. soiltech.nl Root uptake is also a significant pathway, particularly for soil-residual activity. epa.gov Rainfall is necessary to move the herbicide into the root zone for effective absorption. epa.gov
Systemic Movement and Accumulation Patterns in Plant Tissues
Once absorbed, this compound is translocated systemically throughout the plant via both the xylem and phloem. umn.eduucanr.edu This allows the herbicide to move from the point of uptake to the areas of active growth, such as the meristematic tissues in the shoots and roots, where it exerts its inhibitory effect on ALS. saskpulse.comucanr.edu
Research on different grass species has shown variations in the distribution and metabolism of this compound, which can explain its selectivity. For example, a study comparing bermudagrass, Kentucky bluegrass, and perennial ryegrass found that while foliar and root absorption were similar among the species, the distribution of the absorbed herbicide differed. cambridge.org Tolerant species like bermudagrass and Kentucky bluegrass were able to metabolize this compound more rapidly and extensively than the susceptible perennial ryegrass. cambridge.org
Interactive Data Table: Metabolism of 14C-Flucarbazone-sodium in Different Grass Species
| Grass Species | Percent Metabolism at 1 DAT | Percent Metabolism at 3 DAT | Percent Metabolism at 7 DAT | Number of Metabolites after 7 DAT |
| Bermudagrass | 100% | - | - | 4 |
| Kentucky Bluegrass | 74% | - | - | 4 |
| Perennial Ryegrass | 44% | 58% | 65% | 2 |
| Source: Adapted from McCullough et al., 2017. cambridge.org |
This differential metabolism is a key factor in the selectivity of this compound, allowing it to control susceptible weeds while leaving the desired crop relatively unharmed. cambridge.org
Physiological and Biochemical Effects on Susceptible Plants
The inhibition of ALS and the disruption of branched-chain amino acid synthesis lead to a range of visible physiological and biochemical effects in susceptible plants.
Growth ceases soon after application, although the visual symptoms of injury may take several days to develop. epa.govumn.edu These symptoms typically include stunting, chlorosis (yellowing) of new growth, and eventual necrosis (browning and death) of the plant tissue. saskpulse.commontana.edu The growing points of the plant are particularly affected due to the high demand for amino acids in these regions. saskpulse.com
Impact on Plant Growth and Development
The application of this compound leads to a series of observable and detrimental effects on the growth and development of susceptible plant species. Following absorption, the compound is translocated through both the xylem and phloem to the growing points of the plant. ucanr.edu Growth cessation is one of the initial, though not immediately visible, effects. epa.gov While susceptible weeds stop growing soon after application, the more apparent symptoms of injury may take several days to manifest. epa.govmontana.edu
Visible injury symptoms typically begin with the yellowing of plant tissues, a condition known as chlorosis, which is particularly evident in new growth. montana.edusaskpulse.com This is often followed by the browning and death of tissue, or necrosis, which also starts in the main growing points. saskpulse.com Affected plants appear stunted when compared to healthy ones. montana.edusaskpulse.com In some cases, such as with field peas affected by this compound residue, injury can manifest as stunting, yellowing at the top of the main stems, and excessive branching at the base of the plant, a phenomenon sometimes referred to as "stooling". saskpulse.com Leaves that develop after exposure may be crinkled, stunted, and distorted, and in some species, shortened internodes can be observed. ucanr.edusaskpulse.com
Table 1: Summary of this compound's Impact on Plant Growth
| Effect | Description | Affected Plant Parts | Reference(s) |
|---|---|---|---|
| Growth Cessation | The halting of plant growth is an early effect, stopping weed competition soon after application. | Meristematic tissues (growing points) | epa.govsaskpulse.com |
| Stunting | Affected plants exhibit reduced overall height and size compared to unaffected plants. | Whole plant | montana.edusaskpulse.com |
| Chlorosis (Yellowing) | Yellowing of plant tissue due to a lack of chlorophyll. It is often one of the first visible symptoms. | New growth, leaves | ucanr.edumontana.edusaskpulse.com |
| Necrosis (Tissue Death) | The browning and subsequent death of plant tissue, typically following chlorosis. | Growing points, leaves | ucanr.edusaskpulse.com |
| Distortion | Newly developing leaves and shoots may appear crinkled, malformed, or distorted. | New leaves, shoots | ucanr.edumontana.edu |
| Excessive Branching | Damage to the main growing point can cause the formation of secondary branches or "stooling" at the plant's base. | Stems, base of the plant | saskpulse.com |
Disruption of Metabolic Processes
The primary mode of action for this compound is the disruption of essential amino acid synthesis. epa.govontosight.ai It specifically targets and inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). rayfull.comontosight.aiepa.gov This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. ucanr.eduontosight.aiepa.gov These amino acids are fundamental building blocks for proteins and are essential for cell division and plant growth. rayfull.commontana.edu
Table 2: Metabolic Disruption by this compound
| Target Enzyme | Inhibited Pathway | Blocked Products | Consequence | Reference(s) |
|---|---|---|---|---|
| Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) | Branched-chain amino acid biosynthesis | Valine, Leucine, Isoleucine | Halts protein synthesis, cell division, and plant growth; secondary inhibition of DNA synthesis. | umn.edurayfull.comucanr.eduontosight.aiepa.gov |
Environmental Fate and Behavior of Flucarbazone
Degradation and Dissipation Kinetics in Environmental Compartments
The persistence and movement of flucarbazone in the environment are largely dictated by its degradation and dissipation kinetics in different environmental compartments, primarily soil and water.
Aerobic Soil Metabolism Studies
In the terrestrial environment, the primary route of this compound transformation is through aerobic biotransformation in the soil. publications.gc.ca
Microbial metabolism is the principal mechanism for the degradation of this compound in soil. epa.gov The initial step involves the microbially mediated hydrolysis of the urea (B33335) moiety. epa.gov This process leads to the formation of several major transformation products, including this compound sulfonamide, this compound sulfonic acid, O-desmethyl this compound, and N-methyltriazolinone (NMT). publications.gc.capublications.gc.ca
The degradation pathway involves the formation of trifluoromethoxybenzene sulfonamide and N,O-dimethyltriazolinone (NODT) from the hydrolysis of the urea. epa.gov NODT subsequently degrades to NMT, which can then be either immobilized in the soil or metabolized to carbon dioxide. epa.govregulations.gov Another pathway involves the hydrolysis of the methoxy (B1213986) group on the triazole ring of the parent compound, forming O-desmethyl this compound, which then rapidly hydrolyzes to NMT. epa.gov The sulfonamide and sulfonic acid degradates are more resistant to further metabolism. epa.govepa.gov The sulfonamide transforms slowly to the sulfonic acid, which also degrades at a slow rate. epa.gov
The rate of aerobic soil metabolism for this compound, often expressed as a half-life (the time it takes for half of the initial amount to degrade), has been observed to vary. Laboratory studies have reported aerobic soil metabolism half-lives of greater than two months at 20°C. epa.gov Other studies have shown half-lives ranging from 64 to 76 days. epa.govnih.gov Field dissipation studies in Canada on bare soil showed dissipation half-lives of 9.5 to 15.5 days in the top 7.5 cm of soil. epa.gov In other field studies, half-lives in soil were found to be between 8 and 14 days. researchgate.net One study reported a range of 11 to 93 days for aerobic soil half-lives. publications.gc.ca
The major degradates identified in environmental fate studies include MKH 6562 sulfonamide, MKH 6562 sulfonic acid, O-desmethyl MKH 6562 NMT, N-methyl-triazolinone (NMT), and carbon dioxide. regulations.gov The sulfonamide can form up to 89% of the applied amount, while O-desmethyl MKH 6562 NMT can form up to 32%. regulations.gov
Table 1: Aerobic Soil Metabolism Half-Life of this compound
| Half-Life (days) | Conditions | Reference |
|---|---|---|
| > 60 | Laboratory, 20°C | epa.gov |
| 64 - 76 | Laboratory | epa.govnih.gov |
| 9.5 - 15.5 | Field, top 7.5 cm | epa.gov |
| 8 - 14 | Field | researchgate.net |
| 11 - 93 | Aerobic soil | publications.gc.ca |
| 23 - 224 | Varies by soil type | regulations.gov |
The dissipation of this compound in soil is significantly influenced by soil properties, particularly organic carbon content and moisture. capes.gov.brcambridge.org Studies have shown a correlation between this compound half-life and soil organic carbon. capes.gov.brcambridge.orgresearchgate.net Dissipation is more rapid in soils with lower organic carbon content. capes.gov.brcambridge.orgresearchgate.netresearchgate.net This is because the availability of this compound for dissipation is controlled by its adsorption to organic carbon, which slows down the degradation rate. researchgate.net
Soil moisture also plays a crucial role in the persistence of this compound. capes.gov.brcambridge.org The herbicide is more persistent in drier soil conditions. capes.gov.brcambridge.orgresearchgate.net For instance, one study reported a half-life of 11 days in soil at 85% field capacity, which increased to 25 days in the same soil at 50% field capacity. capes.gov.brcambridge.orgresearchgate.net
Table 2: Effect of Soil Moisture on this compound Half-Life
| Soil Moisture (% Field Capacity) | Half-Life (days) | Reference |
|---|---|---|
| 85% | 11 | capes.gov.brcambridge.orgresearchgate.net |
| 50% | 25 | capes.gov.brcambridge.orgresearchgate.net |
The dissipation of this compound in soil can be described using kinetic models. In some cases, dissipation follows simple first-order kinetics. researchgate.netcapes.gov.brcambridge.orgresearchgate.net However, for many soils, a two-compartment model provides a better fit for the observed dissipation data. capes.gov.brcambridge.orgresearchgate.net The use of non-linear bi-phasic models, such as the first-order two-compartment (FOTC) model, can be important for accurately describing degradation kinetics when they deviate from simple first-order behavior. nih.gov The dissipation data fitted to these models helps in calculating dissipation rate constants and half-lives. researchgate.net
Influence of Soil Characteristics on Dissipation (e.g., Organic Carbon, Moisture)
Aquatic Degradation Pathways
In aquatic environments, this compound can undergo degradation through processes like photodegradation.
This compound is relatively stable to photodegradation in pure water. regulations.gov However, its degradation can be influenced by the presence of photosensitizers. epa.gov In a non-sterile pond water environment, this compound has been observed to photolyze with a half-life of approximately 61 days. regulations.gov Another study reported a laboratory half-life of 40 days in natural waters containing dissolved organic matter that can act as a photosensitizer. epa.gov The photolytic half-life in both soil and water has been reported to be greater than 500 days in the absence of sensitizers. rayfull.com
Hydrolysis in Aqueous Environments
This compound is stable to hydrolysis in aqueous environments at pH levels of 5, 7, and 9, with half-lives exceeding 210 days. regulations.gov This indicates that hydrolysis is not a significant degradation pathway for this compound under typical environmental conditions. regulations.govepa.govnih.gov
Aerobic and Anaerobic Aquatic Metabolism
In aquatic systems, the breakdown of this compound is primarily driven by microbial activity. Under aerobic aquatic conditions, this compound is considered moderately persistent to persistent, with reported half-lives ranging from 71 to 405 days. publications.gc.ca In anaerobic aquatic environments, this compound is moderately persistent, with half-lives of 66 to 104 days. publications.gc.caepa.gov The degradation in these systems leads to the formation of several transformation products. nih.govepa.govpublications.gc.ca
Formation and Fate of Major Transformation Products
The degradation of this compound results in the formation of several key metabolites. The primary degradation mechanism involves the microbially mediated hydrolysis of the urea moiety. epa.govepa.gov
Identification and Characterization of Key Metabolites (e.g., Sulfonamide, Sulfonic Acid, N-methyltriazolinone)
The major transformation products of this compound identified in environmental fate studies include this compound sulfonamide, this compound sulfonic acid, and N-methyltriazolinone (NMT). publications.gc.caregulations.govepa.govpublications.gc.caepa.gov Other notable metabolites are O-desmethyl this compound and N,O-dimethyltriazolinone (NODT). epa.govpublications.gc.ca In aerobic soil, this compound sulfonamide can account for 41–84.7% of the applied radioactivity, while this compound sulfonic acid can reach up to 11%. publications.gc.ca The sulfonamide is formed through the hydrolysis of the urea bridge of the parent compound and is then slowly converted to the sulfonic acid. epa.gov NODT is formed and subsequently degrades to NMT. epa.gov
Table 1: Major Transformation Products of this compound
| Transformation Product | Formation Pathway | Maximum Formation (% of Applied) |
| This compound Sulfonamide | Hydrolysis of urea moiety | Up to 89% regulations.gov |
| This compound Sulfonic Acid | Oxidation of Sulfonamide | ~11% publications.gc.ca |
| N-methyltriazolinone (NMT) | Degradation of NODT | - |
| O-desmethyl MKH 6562 | Hydrolysis of methoxy group | - |
| N,O-dimethyltriazolinone (NODT) | Hydrolysis of urea moiety | Up to 32% regulations.gov |
Persistence and Mobility of Degradates
The transformation products of this compound exhibit varying degrees of persistence and mobility. regulations.govepa.govpublications.gc.ca this compound sulfonamide and this compound sulfonic acid are noted for their persistence and high mobility in soil. regulations.govepa.gov Both degradates are resistant to further microbial metabolism. epa.govepa.gov Due to their high mobility, they have the potential to leach into groundwater. publications.gc.cacanada.ca N-methyltriazolinone (NMT), on the other hand, is observed to be irreversibly sorbed in various soils, limiting its mobility. epa.gov The persistence of the sulfonamide degradate has been observed in terrestrial field dissipation studies for over a year after application, suggesting a potential for accumulation with repeated use. epa.gov
Table 2: Persistence and Mobility of this compound and its Degradates
| Compound | Persistence | Mobility | Leaching Potential |
| This compound | Slightly to moderately persistent in soil publications.gc.ca | Very high publications.gc.ca | Potential for leaching publications.gc.ca |
| This compound Sulfonamide | Persistent epa.gov | Very high regulations.govepa.gov | Potential for leaching publications.gc.ca |
| This compound Sulfonic Acid | Persistent epa.gov | Very high regulations.govepa.gov | Potential for leaching publications.gc.ca |
| N-methyltriazolinone (NMT) | - | Irreversibly sorbed epa.gov | Low |
| N,O-dimethyltriazolinone (NODT) | - | Very mobile regulations.govepa.gov | Potential for leaching canada.ca |
Metabolism of Plant Metabolites in Animals (e.g., Methyl Carbamate)
In animal metabolism studies, several metabolites of this compound have been identified. While the parent compound is the major component found in urine and feces, minor metabolites have also been characterized. epa.gov One such metabolite of concern identified in livestock commodities is methyl carbamate (B1207046). publications.gc.caregulations.gov Although it is a minor metabolite, it has been considered in risk assessments. regulations.govmass.gov Other plant metabolites that have been studied in animals include MKH 6562 sulfonamide lactate (B86563) and MKH 6562 sulfonamide alanine, which showed similar toxicokinetic profiles to the parent this compound. publications.gc.ca
Mobility and Leaching Potential in Soil and Water Systems
This compound and its major transformation products, this compound sulfonamide and this compound sulfonic acid, are characterized by very high mobility in soil. publications.gc.ca The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound is low, indicating weak adsorption to soil particles and a high potential for movement within the soil profile. publications.gc.ca Similarly, its key degradates, the sulfonamide and sulfonic acid, also exhibit very high mobility. regulations.govepa.gov
This high mobility, coupled with the persistence of the degradates, raises concerns about the potential for leaching into groundwater. publications.gc.cacanada.caregulations.govepa.gov Although some field studies have not detected this compound and its transformation products below a 30 cm soil depth, laboratory adsorption and leaching studies, as well as lysimeter studies, suggest a potential for these compounds to reach groundwater. publications.gc.ca Consequently, precautionary statements regarding the potential for groundwater contamination are often included on product labels. publications.gc.cacanada.ca The high water solubility of This compound-sodium (B66229) further contributes to its potential for transport via surface runoff. regulations.govepa.gov
Soil Adsorption and Desorption Characteristics
The interaction of this compound with soil particles, a process known as sorption, is a key determinant of its mobility and availability in the environment. Studies have shown that this compound generally exhibits weak adsorption to soil, indicating a potential for movement within the soil profile. epa.govnih.gov
Research has indicated that the sorption of this compound is influenced by soil properties, particularly organic carbon and clay content. nih.govcsic.es In a study comparing two soil types, a clay loam and a loamy sand, the Freundlich sorption coefficients (Kf) were greater in the clay loam soil, which had higher organic carbon and clay content. nih.govcsic.es The organic carbon-normalized sorption coefficient (Kfoc) for this compound ranged from 29 to 119 mL/g, suggesting that organic matter is a primary factor in its adsorption. nih.govcsic.es
The pKa of this compound is 1.9, meaning it exists predominantly as an anion in most environmental soils (pH 5-9). nih.gov Anions are generally less prone to strong adsorption to soils, which are typically negatively charged. nih.gov This characteristic contributes to the observed mobility of this compound. epa.govnih.gov
Desorption studies, which measure the release of a substance from soil particles, have shown that the process is hysteretic for this compound. nih.govcsic.es This indicates that the herbicide does not desorb as readily as it adsorbs, suggesting some degree of irreversible binding to soil surfaces. nih.govcsic.es
Below is a table summarizing the soil sorption coefficients for this compound from a comparative study.
Table 1: Freundlich Sorption (Kf) and Organic Carbon-Normalized Sorption (Kfoc) Coefficients for this compound in Two Soil Types
| Soil Type | Organic Carbon (%) | Clay (%) | Kf (mL/g) | 1/n | Kfoc (mL/g) |
| Clay Loam | 3.5 | 32 | 1.02 | 0.88 | 29 |
| Loamy Sand | 0.8 | 8 | 0.16 | 0.92 | 20 |
| Data sourced from a study on the sorption-desorption of this compound. nih.govcsic.es |
Factors Influencing Leaching to Groundwater
Leaching is the downward movement of substances through the soil profile with water. Due to its high water solubility and weak adsorption to soil, this compound and its primary degradates, this compound sulfonamide and this compound sulfonic acid, are considered to have a high potential for leaching into groundwater. regulations.govepa.govpublications.gc.ca
Several factors influence the potential for this compound to reach groundwater:
Soil Permeability: Soils with high permeability, such as sandy or loamy sand soils, allow for rapid water movement, increasing the likelihood of pesticide leaching. epa.govamazonaws.com Conversely, less permeable soils, like those with high clay content, can slow down water and pesticide movement. pesticidestewardship.org
Water Table Depth: The depth of the groundwater table is a critical factor. epa.govamazonaws.com In areas with a shallow water table, there is a shorter distance for the pesticide to travel, thus increasing the risk of contamination. pesticidestewardship.org
Soil Organic Matter: Soils with higher organic matter content tend to adsorb more of the pesticide, which can reduce its leaching potential. pesticidestewardship.orgcapes.gov.brresearchgate.net Studies have shown a correlation between higher organic carbon and reduced this compound dissipation, which can be linked to increased sorption. capes.gov.brresearchgate.net
Rainfall and Irrigation: The amount and timing of rainfall or irrigation following application can significantly impact leaching. epa.govamazonaws.com Heavy rainfall can accelerate the downward movement of the herbicide through the soil. amazonaws.com
Regulatory bodies have acknowledged the potential for groundwater contamination and often require advisory statements on product labels, especially for use in areas with permeable soils and shallow water tables. publications.gc.caepa.govamazonaws.comepa.gov
Surface Water Runoff and Spray Drift Potential
This compound can enter surface water bodies through two primary pathways: runoff and spray drift. regulations.govpublications.gc.ca
Runoff: Due to its high solubility and mobility, this compound can be transported from treated fields into adjacent surface waters via runoff, particularly in areas with poorly draining soils. regulations.govamazonaws.comepa.gov The risk of runoff is heightened when rainfall occurs shortly after application. amazonaws.com Establishing vegetative buffer strips between treated areas and surface water features is a recommended practice to mitigate runoff. epa.govamazonaws.comepa.gov
Spray Drift: During application, small droplets of the herbicide spray can be carried by wind to non-target areas, including surface water bodies. epa.govpublications.gc.ca The potential for spray drift is influenced by factors such as wind speed, application equipment and settings (e.g., nozzle type, boom height), and temperature inversions. epa.govpublications.gc.caepa.gov Label instructions often include specific measures to minimize spray drift, such as using larger droplets and avoiding application during gusty or unfavorable weather conditions. epa.govpublications.gc.caepa.gov
Volatilization and Bioaccumulation Assessment
Bioconcentration and Bioaccumulation in Organisms
Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food. europa.eu The potential for this compound to bioconcentrate and bioaccumulate in organisms is considered to be low. regulations.govpublications.gc.cahc-sc.gc.ca
This assessment is primarily based on its octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats and oils. epa.gov Chemicals with a high Kow are more likely to accumulate in the fatty tissues of organisms.
The log Kow for this compound varies with pH but remains low across the environmental range:
log Kow = -0.89 at pH 4 publications.gc.caepa.gov
log Kow = -1.84 at pH 7 publications.gc.caepa.gov
log Kow = -1.88 at pH 9 publications.gc.caepa.gov
These low log Kow values indicate that this compound is hydrophilic (water-loving) rather than lipophilic, and therefore has a limited potential to accumulate in the tissues of organisms. epa.govpublications.gc.ca An estimated bioconcentration factor (BCF) of 3 has been calculated for this compound in fish, which is considered low. nih.gov Generally, a BCF greater than 1,000 raises concerns for bioaccumulation. ecetoc.org
Based on this information, regulatory agencies have concluded that this compound and its degradates are not expected to bioaccumulate in aquatic organisms. epa.gov
Table 2: Physicochemical Properties of this compound Related to Environmental Fate
| Property | Value | Implication |
| Water Solubility | 44 g/L at 20°C | High, contributes to mobility |
| Vapor Pressure | < 1 x 10-9 mm Hg at 20°C | Very low, low volatilization potential |
| Henry's Law Constant | < 1.4 x 10-16 atm·m³/mol | Very low, low volatilization from water |
| pKa | 1.9 | Exists as an anion in most soils, affecting sorption |
| log Kow (pH 7) | -1.84 | Low, low potential for bioaccumulation |
| Data sourced from various regulatory and scientific databases. epa.govnih.govpublications.gc.caepa.govregulations.gov |
Ecotoxicological Profile and Non Target Organism Impacts
Effects on Terrestrial Non-Target Organisms
Flucarbazone is an acetolactate synthase (ALS) inhibiting herbicide, a mode of action that affects the production of essential branched-chain amino acids in plants. saskpulse.com While effective for weed control in cereal crops, its potential impact on non-target terrestrial organisms is a key aspect of its environmental profile.
As a herbicide, this compound's primary ecotoxicological risk is to non-target terrestrial plants. epa.govsyngentacropprotection.com Its high bioactivity at low concentrations means that exposure via spray drift or soil carryover can pose a risk to sensitive species. researchgate.netcapes.gov.br The use of this compound has been found to pose a risk to non-target plants through runoff. epa.govepa.gov
This compound can cause significant phytotoxicity to sensitive non-target plants. publications.gc.ca Research has shown that even extremely low levels of ALS-inhibiting herbicides like this compound may have substantial negative effects on the seed production of susceptible species, sometimes without causing obvious visual injury. bac-lac.gc.ca
Symptoms of injury in sensitive plants, such as pulse crops, include the stoppage of growth, followed by yellowing (chlorosis) and death (necrosis) of the main growing point. saskpulse.com Other signs of damage include interveinal chlorosis, the development of multiple shoots from the base (a phenomenon known as stooling or excessive branching), shortened internodes, and inhibited root growth. saskpulse.com
Studies have identified several plant species that are particularly sensitive to this compound. Oriental mustard (Brassica juncea) has demonstrated a high degree of root and shoot inhibition, with a bioassay capable of detecting this compound concentrations in soil as low as 1 μg kg⁻¹. researchgate.netcapes.gov.br Vegetative vigor data indicated that onion is one of the most sensitive species among tested monocots and dicots. epa.gov A study on niger (Guizotia abbysinica) found that while the crop showed some tolerance, injury up to 22% was observed, which dissipated as the season progressed. cambridge.orgebi.ac.uk
Observed Growth and Reproductive Impacts of this compound on Sensitive Non-Target Plant Species
| Sensitive Species | Observed Impacts | Reference |
|---|---|---|
| Oriental Mustard (Brassica juncea) | High degree of root and shoot inhibition; detectable at concentrations as low as 1 μg kg⁻¹. | researchgate.netcapes.gov.br |
| Field Pea (Pisum sativum) | Stunted growth, yellowing at the top of main stems, excessive branching at the base, shortened internodes, and stubby tendrils due to soil residue. Damage to the main growing point from sprayer residue can cause the formation of secondary branches. | saskpulse.combac-lac.gc.ca |
| Faba Bean (Vicia faba) | Excessive branching at the base, reduced plant height, and shortened stem internodes from soil carryover. | saskpulse.com |
| Lentils (Lens culinaris) | Injury symptoms from soil carryover. | wsu.edu |
| Niger (Guizotia abbysinica) | Crop injury up to 22%, which decreased as the growing season progressed. Injury was most prominent when applied at later growth stages. | cambridge.orgebi.ac.uk |
| Onion | Identified as a highly sensitive species in vegetative vigor tests, with an EC25 of 0.00034 lbs. active ingredient per acre. | epa.gov |
The persistence of this compound in soil can lead to carryover, posing a risk of injury to subsequent, sensitive rotational crops. researchgate.net The rate of this compound degradation is influenced by several soil and environmental factors. Degradation is primarily microbial and is slower in soils with low organic matter and high pH (greater than 7.5). saskwheat.casaskpulse.com Drier conditions and cold temperatures also reduce microbial activity, thereby slowing degradation and increasing the risk of carryover. researchgate.netsaskwheat.ca
Due to these factors, crop rotation restrictions are specified on product labels to prevent injury to sensitive crops planted in subsequent seasons. epa.gov These restrictions vary based on the crop, soil pH, and geographic location. epa.govksu.edu For instance, in certain northern US states, the interval for planting lentils or oats can be as long as 24 months in soils with a pH at or above 8.0. epa.gov Injury to rotational crops like field peas can manifest as damage to the main growing point, leading to excessive branching, stunting, and yellowing. saskpulse.com
Crop Rotation Restrictions for this compound in ND, MN, MT, and SD
Intervals indicate the number of months required after this compound application before the crop can be planted.
| Crop | Interval for Soils with pH < 8.0 (Months) | Interval for Soils with pH ≥ 8.0 (Months) |
|---|---|---|
| Spring and Winter Wheat | 0 (days) | 0 (days) |
| Durum Wheat, Sunflower | 4 | 4 |
| STS Soybeans | 6 | 6 |
| Barley, Beans (Dry Edible), Canola, Flax, Potatoes, Safflower, Soybeans, Sugar Beets | 9 | 9 |
| Corn | 11 | 11 |
| Alfalfa, Garbanzo Beans (Chickpea), Peas (Field) | 11 | 18 |
| Lentils (Clearfield), Sorghum or Forage Millet | 18 | 18 |
| Lentils, Oat | 18 | 24 |
| Mustard | 24 | 24 |
*Note: For potatoes and sugar beets in western ND, SD (west of Hwy 281), or MT, the interval is 24 months due to lower organic matter and other regional conditions. epa.gov This table is a summary based on a specific product label and regions; always consult the current product label for definitive restrictions. epa.govksu.edu
This compound is considered practically non-toxic to honeybees (Apis mellifera). epa.govsyngentacropprotection.comepa.gov Laboratory studies have determined the acute contact and oral toxicity to be low. agrian.commkap.com This low toxicity means that this compound does not pose a significant risk to bee populations when used according to label directions. publications.gc.ca
Toxicity of this compound to Honeybees
| Exposure Route | Toxicity Value (LD50) | Toxicity Classification | Reference |
|---|---|---|---|
| Acute Contact | > 200 µg/bee | Practically Non-toxic | epa.govagrian.commkap.com |
| Acute Oral | > 200 µg/bee (> 445 µg/bee in one study) | Practically Non-toxic / Relatively Non-toxic | agrian.commkap.compesticidestewardship.org |
The risk of this compound to wild birds and mammals is low. publications.gc.ca It is classified as practically non-toxic to birds on an acute oral basis and slightly toxic on a dietary basis. epa.govpublications.gc.ca However, one assessment noted that it is detrimental to the reproductive performance of mallard ducks. publications.gc.ca For mammals, this compound is practically non-toxic on an acute oral basis. syngentacropprotection.comepa.gov
Toxicity of this compound to Avian and Mammalian Wildlife
| Organism Group | Test Type | Species | Toxicity Value | Reference |
|---|---|---|---|---|
| Avian | Acute Oral (LD50) | Bobwhite Quail | > 2000 mg/kg | epa.govmkap.com |
| Subacute Dietary (LC50) | Bobwhite Quail | > 4646 ppm | mkap.com | |
| Subacute Dietary (LC50) | Mallard Duck | > 4969 ppm | mkap.com | |
| Reproductive (NOEC) | Mallard Duck | 223 mg/kg | mkap.commsdvetmanual.com | |
| Mammalian | Acute Oral (LD50) | Rat | > 5000 mg/kg | syngentacropprotection.comepa.gov |
Growth and Reproductive Impacts on Sensitive Species
Effects on Beneficial Insects (e.g., Honeybees)
Effects on Aquatic Non-Target Organisms
This compound-sodium (B66229) has demonstrated varying levels of toxicity to different aquatic non-target organisms, with aquatic vascular plants being particularly sensitive.
Toxicity to Aquatic Vascular Plants (e.g., Duckweed)
This compound-sodium is classified as toxic to aquatic vascular plants. researchgate.net Studies on the common duckweed (Lemna gibba) have established a 7-day median effective concentration (EC₅₀) for biomass of 0.0126 mg/L, indicating a moderate level of toxicity. core.ac.uk Another assessment reported an EC₅₀ of 12.3 parts per billion (ppb) for duckweed, further highlighting its phytotoxic nature to this group of organisms. researchgate.netirb.hr The potential for risk to non-target aquatic vascular plants has been identified as a concern at the screening level. publish.csiro.au
Table 1: Toxicity of this compound to Aquatic Vascular Plants
| Species | Endpoint | Value | Reference |
|---|---|---|---|
| Duckweed (Lemna gibba) | 7-day EC₅₀ (biomass) | 0.0126 mg/L | core.ac.uk |
| Duckweed | EC₅₀ | 12.3 ppb | researchgate.netirb.hr |
Impacts on Freshwater Algae and Diatoms
In contrast to its effect on vascular plants, this compound-sodium appears to be practically non-toxic to nonvascular aquatic plants such as algae and diatoms. researchgate.net The median effective concentrations (EC₅₀) for this group have been reported to range from 5,570 ppb to 115,000 ppb. researchgate.net Specifically for green algae, a 96-hour IC₅₀ (concentration causing 50% inhibition of growth) has been recorded at 6.4 mg/L. researchgate.net Another source indicates an EC₅₀ of 2510 ppb for non-vascular plants, which includes algae and diatoms. irb.hr While generally less sensitive, the study of pesticide effects on diatoms has often centered on disturbances in photosynthesis and biomass growth. nih.gov It is known that sensitivity to pesticides can vary significantly among different diatom species. nih.gov
Table 2: Toxicity of this compound to Freshwater Algae
| Organism Group | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Non-vascular plants (Algae/Diatoms) | - | EC₅₀ | 2510 ppb | irb.hr |
| Green Algae | - | 96-hour IC₅₀ | 6.4 mg/L | researchgate.net |
Effects on Aquatic Invertebrates
This compound-sodium is considered practically non-toxic to freshwater invertebrates on an acute basis. irb.hrbac-lac.gc.ca Studies on Daphnia magna, a common water flea, have shown a 48-hour EC₅₀ of greater than 109 ppm (parts per million). researchgate.net For technical grade this compound, the 48-hour EC₅₀ for Daphnia magna was reported as 38.8 mg/L. researchgate.net In terms of chronic exposure, this compound-sodium did not lead to a reduction in the reproduction of aquatic invertebrates, with a No Observable Adverse Effect Concentration (NOAEC) established at 115 ppm. irb.hr The use of this compound is not expected to pose an acute or chronic risk to freshwater invertebrates at proposed application rates. researchgate.net
Table 3: Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Value | Reference |
|---|---|---|---|
| Waterflea (Daphnia magna) | 48-hour EC₅₀ | >109,000 ppb (>109 ppm) | researchgate.net |
| Waterflea (Daphnia magna) | 48-hour EC₅₀ (Technical) | 38.8 mg/L | researchgate.net |
| Waterflea (Daphnia magna) | Chronic NOAEC (reproduction) | >115,000 ppb (>115 ppm) | researchgate.net |
Toxicity to Fish Species
On an acute basis, this compound-sodium is practically non-toxic to freshwater fish. irb.hrbac-lac.gc.ca The 96-hour median lethal concentration (LC₅₀) for rainbow trout (Oncorhynchus mykiss) has been reported as greater than 96.7 ppm. irb.hrresearchgate.net However, chronic exposure to this compound-sodium has been shown to reduce fish growth at a concentration of 2.75 ppm, with a No Observable Adverse Effect Concentration (NOAEC) for growth established at 1.25 ppm. researchgate.netirb.hr Despite the effects on growth under chronic exposure, the risk quotients for both acute and chronic exposure in freshwater fish are not expected to exceed levels of concern at the proposed application rates. researchgate.net
Table 4: Toxicity of this compound to Fish Species
| Species | Endpoint | Value | Reference |
|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | >96.7 ppm | irb.hrresearchgate.net |
| Rainbow Trout (Oncorhynchus mykiss) | Chronic NOAEC (growth) | 1.25 ppm | researchgate.netirb.hr |
Influence on Ecological Interactions and Symbiotic Relationships
Effects on Legume-Rhizobia Symbiosis
The symbiotic relationship between legumes and rhizobia bacteria is a cornerstone of nitrogen fixation in many agricultural systems. Herbicides, including those from the sulfonylurea class to which this compound belongs, can potentially disrupt this crucial interaction. mla.com.au The impact can manifest in several ways, including direct effects on the host plant's growth and physiology, which in turn affects the energy supplied to the nitrogen-fixing bacteroids within the root nodules. irb.hr
Herbicides can also directly affect the survival and growth of rhizobia in the soil. irb.hr Furthermore, the chemical signaling between the host legume and the rhizobia, which is essential for initiating nodulation, can be inhibited. irb.hr This signaling relies on the plant's production of flavonoids, and some herbicides have been found to reduce the production of these phenolic compounds. irb.hrmdpi.com
Potential for Ecosystem-Level Disruptions
This compound's introduction into the environment carries the potential for disruptions at the ecosystem level, primarily stemming from its high phytotoxicity to non-target plants and its environmental fate characteristics. publications.gc.casyngentacropprotection.com The potential for surface and groundwater contamination is a noted concern due to the high solubility and mobility of this compound-sodium and the persistence of its degradates. epa.govepa.govregulations.gov
The primary mechanism for ecosystem-level disruption is the impact on non-target terrestrial and aquatic plants. publications.gc.camass.gov As an herbicide, this compound can cause significant injury to sensitive plant species, which form the base of many food webs. researchgate.netmdpi.com This can lead to a cascade of effects, altering the structure and function of the ecosystem. nih.govnoaa.gov For instance, the reduction of plant biomass can directly affect herbivores that rely on these plants for food and shelter. amazonaws.com Such changes in the food web are dependent on both trait- and density-mediated interactions among species. nih.gov The loss of plant cover can also lead to soil erosion and changes in the physical environment.
While this compound itself has a low potential for bioaccumulation, its persistence in aquatic systems and soil can lead to prolonged exposure for organisms. publications.gc.caherts.ac.uk The half-life of this compound in soil can vary significantly depending on factors like organic carbon content and moisture levels, ranging from 6 to 110 days in laboratory studies. researchgate.net In aquatic environments, it is persistent, with aerobic aquatic disappearance rates ranging from 54 to 307 days. regulations.gov
Indirect effects are a key consideration for ecosystem-level impacts. noaa.govresearchgate.net For example, the removal of specific plant species by this compound could indirectly harm pollinators by reducing their forage habitat. amazonaws.com Similarly, changes in aquatic plant communities can alter the habitat structure for fish and invertebrates, affecting their populations irrespective of the direct toxicity of the chemical. mdpi.comwur.nl These indirect effects can cascade through the food web, leading to unforeseen changes in the ecosystem's stability and function. nih.govnoaa.gov
Ecotoxicological Data for this compound
Toxicity to Aquatic Organisms
| Organism | Test Type | Endpoint | Value (mg/L) | Classification | Source |
| Pseudokirchneriella subcapitata (Green Algae) | 96-hour | IC50 | 6.4 | Toxic | syngenta.carayfull.com |
| Daphnia magna (Aquatic Invertebrate) | 48-hour | EC50 | 109 | Practically Non-toxic | epa.govrayfull.com |
| Rainbow Trout (Fish) | 96-hour | LC50 | >96.7 | Practically Non-toxic | syngentacropprotection.comepa.gov |
| Bluegill (Fish) | 96-hour | LC50 | >99.3 | Practically Non-toxic | syngentacropprotection.com |
| Freshwater Invertebrates | Chronic | NOAEC | 115 | - | epa.gov |
| Freshwater Fish | Chronic | NOAEC | 1.25 | Slightly Toxic | epa.govepa.gov |
Toxicity to Terrestrial Organisms
| Organism | Test Type | Endpoint | Value | Classification | Source |
| Bobwhite Quail | Acute Oral | LD50 | >2000 mg/kg | Practically Non-toxic | syngentacropprotection.comrayfull.com |
| Bobwhite Quail | Dietary | LC50 | >4646 mg/kg | Slightly Toxic | publications.gc.casyngentacropprotection.com |
| Mallard Duck | Dietary | LC50 | >4969 mg/kg | - | syngentacropprotection.com |
| Mallard Duck | Reproduction | NOEC | 223 mg/kg | Detrimental | publications.gc.casyngentacropprotection.com |
| Honeybee | Acute Contact | LD50 | >200 µ g/bee | Practically Non-toxic | syngentacropprotection.comrayfull.com |
| Earthworm | Acute | LC50 | 1000 mg/kg | Relatively Non-toxic | publications.gc.carayfull.com |
Herbicide Resistance Mechanisms and Management Strategies
Biochemical Resistance Mechanisms
Weed species have developed two primary biochemical strategies to withstand flucarbazone application: target-site resistance (TSR) and non-target-site resistance (NTSR). mdpi.comnih.gov
Target-site resistance (TSR) is a prevalent mechanism of resistance to ALS inhibitors and typically involves mutations in the ALS gene, which encodes the target enzyme. mdpi.comnih.gov These mutations alter the herbicide's binding site on the ALS enzyme, reducing its inhibitory effect. nih.gov The acetolactate synthase (ALS) enzyme is crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine). mdpi.com
A common mutation conferring resistance to this compound and other ALS inhibitors is a substitution at the Proline-197 (Pro-197) position of the ALS enzyme. mdpi.comfrontiersin.org Research has specifically identified a single nucleotide substitution from CCC to TCC at codon 197, which results in a Pro-197-Ser (Proline to Serine) amino acid change. mdpi.com This Pro-197-Ser mutation has been documented in weed species such as Bromus japonicus (Japanese brome), conferring high levels of resistance to This compound-sodium (B66229). nih.govmdpi.comnih.govresearchgate.net In one studied resistant population of B. japonicus, this mutation resulted in a 120-fold increase in resistance compared to the susceptible population. nih.govnih.gov The Pro-197 residue is one of the most frequent mutation sites within the ALS gene, and substitutions with various other amino acids can also lead to resistance. mdpi.comcabidigitallibrary.org Mutations at other positions within the ALS gene, such as Ala-122, Ala-205, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654, are also known to confer resistance to ALS inhibitors in various weed species. nih.govmdpi.comnih.gov
| Weed Species | Mutation | Resistance Level | Source(s) |
| Bromus japonicus | Pro-197-Ser | 120-fold increase | nih.govnih.gov |
| Bromus japonicus | Pro-197-Ser | High resistance | mdpi.comresearchgate.net |
| Alopecurus myosuroides | Pro-197-Thr | High resistance to iodosulfuron + mesosulfuron | cabidigitallibrary.org |
| Beckmannia syzigachne | Pro-197-Ser | Multiple resistance to ALS inhibitors | frontiersin.org |
Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site, most commonly through enhanced herbicide metabolism. nih.govnih.gov This form of resistance can be particularly problematic as it may confer cross-resistance to herbicides with different modes of action. researchgate.net
| Weed Species | Resistance Mechanism | Key Findings | Source(s) |
| Avena fatua | NTSR (Metabolic) | Resistance (5.9-fold) reversed by P450 inhibitor (malathion). Upregulation of CYP92A6 and Aldo/keto reductase genes. | nih.govresearchgate.netnih.gov |
| Bromus japonicus | TSR (Pro-197-Ser) & NTSR (P450-mediated) | Combined mechanisms confer 120-fold resistance. Resistance partially reversed by malathion (B1675926). | nih.govmdpi.comnih.govresearchgate.net |
| Alopecurus myosuroides | NTSR (Metabolic) | Enhanced metabolism is a primary resistance mechanism to multiple herbicides. | researchgate.netopen.ac.uk |
Target-Site Mutations (e.g., ALS Gene Mutations, Pro-197-Ser)
Genetic Basis of this compound Resistance
The genetic foundation of this compound resistance can be monogenic (controlled by a single gene) or polygenic (controlled by multiple genes), often corresponding to TSR and NTSR, respectively. montana.eduresearchgate.net
Target-site resistance, such as the Pro-197-Ser mutation, is typically conferred by a single, major nuclear gene that segregates in a Mendelian fashion. frontiersin.org This often results in high levels of resistance to specific herbicides. mdpi.com
In contrast, non-target-site resistance is genetically more complex. Studies on multiple herbicide-resistant (MHR) Avena fatua have shown that NTSR to this compound, imazamethabenz, and pinoxaden (B166648) is controlled by three separate, but closely-linked, nuclear genes. montana.edu The inheritance pattern for each herbicide suggested that a single gene confers resistance, but the close linkage of these genes results in a complex resistance profile. montana.edu The identification of specific genes like CYP92A6 and Aldo/keto reductase family genes in this compound-resistant A. fatua further elucidates the polygenic nature of metabolic resistance. nih.govnih.gov
Ecological and Evolutionary Dynamics of Resistance Development
The evolution of herbicide resistance in weed populations is a dynamic process influenced by agricultural practices and the ecological characteristics of the weed species. researchgate.netnih.gov The intense and repeated use of a single herbicide mode of action, like ALS inhibitors, creates strong selection pressure that favors the survival and reproduction of rare, naturally occurring resistant individuals. nih.govusask.ca Over time, the frequency of these resistant individuals increases within the population. scielo.br
Factors that accelerate the evolution of resistance to this compound include:
Lack of Crop Rotation: Continuous cropping systems, such as monoculture wheat, often rely on the same herbicides year after year, increasing selection pressure. usask.ca
Conservation Tillage: Reduced tillage systems can be associated with a higher incidence of ALS inhibitor-resistant wild oat. usask.ca
Herbicide Use Patterns: The frequent application of ALS inhibitors is strongly linked to the selection of resistant populations. usask.ca
The evolution of resistance can sometimes be associated with a "fitness cost," where the resistant plants may be less competitive or have lower reproductive output than susceptible plants in the absence of the herbicide. scielo.brmontana.edu This cost can arise from the resistance mechanism itself, such as a less efficient target enzyme or the diversion of resources to detoxification pathways. scielo.brmontana.edu However, in many cases, no significant fitness cost is observed, meaning resistant populations will not decline even if the use of that specific herbicide is discontinued. scielo.br
Strategies for Resistance Mitigation and Sustainable Management
To combat the development and spread of this compound resistance, a multi-faceted approach centered on Integrated Weed Management (IWM) is essential. scielo.org.mxlsuagcenter.com Relying solely on a single herbicide is not a sustainable strategy. lsuagcenter.com
Integrated Weed Management combines various control tactics to reduce the selection pressure for herbicide resistance. cambridge.org Key strategies include:
Herbicide Rotation and Mixtures: Avoid the sequential application of herbicides with the same mode of action. lsuagcenter.com Rotate this compound (Group 2) with herbicides from different groups and use tank-mixtures of herbicides with multiple effective modes of action. lsuagcenter.comagproud.com This makes it less likely for a weed to survive that is resistant to all applied herbicides.
Crop Rotation: Rotating crops allows for the rotation of different herbicides and cultivation practices, disrupting the life cycle of weeds and reducing the buildup of resistant populations. usask.caagproud.com Including fall-seeded crops or perennial forages in a rotation can be particularly effective against weeds like wild oat. usask.ca
Cultural Practices: Implementing practices like adjusting planting dates, using competitive crop varieties, and planting in narrow rows can enhance the crop's ability to compete with weeds, reducing reliance on herbicides. lsuagcenter.com
Mechanical and Physical Control: Tillage can be used to control emerged weeds before planting and to manage weed escapes. usask.calsuagcenter.com Hand-weeding or patch management of any surviving weeds can prevent them from setting seed and spreading resistant genes. lsuagcenter.com
Sanitation: Thoroughly cleaning equipment between fields is crucial to prevent the movement of resistant weed seeds from infested fields to clean ones. lsuagcenter.comagproud.com
By integrating these diverse strategies, the selection pressure for this compound resistance can be significantly reduced, preserving its effectiveness as a valuable weed control tool. cambridge.org
Herbicide Rotation and Mixture Strategies (e.g., Synergistic Formulations)
To mitigate the development of herbicide-resistant weed populations, the strategic rotation of herbicides with different modes of action is crucial. hh-ra.org For this compound, which belongs to the Group 2 herbicides (ALS inhibitors), this involves alternating its use with herbicides from other groups. epa.govepa.gov This prevents the repeated selection pressure on a single mode of action, delaying the evolution of resistance. hh-ra.org Fields with difficult-to-control weeds should be rotated to crops that allow for the use of herbicides with different mechanisms of action. epa.gov A diversified weed management program, which may include multiple herbicides with different sites of action and overlapping weed spectrums, is considered a best practice to minimize the selection for resistant weed populations. epa.govamazonaws.com It is recommended to avoid more than two applications of a Group 2 herbicide within a single growing season unless it is mixed with a herbicide that has a different mode of action and a similar spectrum of weed control. epa.gov
Tank-mixing this compound with other herbicides is a common and effective strategy to broaden the spectrum of controlled weeds and manage resistance. epa.govhc-sc.gc.ca These mixtures can result in additive or synergistic effects. A synergistic effect occurs when the combined herbicidal effect of two or more herbicides is greater than the sum of their individual effects.
Research has demonstrated synergistic effects when this compound is combined with other herbicides. For instance, a mixture of pyrasulfotole (B166964) and this compound has shown a synergistic effect in controlling both broadleaf and grassy weeds in wheat fields. google.com This combination is advantageous as it expands the control spectrum and can delay or overcome the development of weed resistance. google.com The two active components have different mechanisms of action, which contributes to their enhanced efficacy when used together. google.com
This compound can also be tank-mixed with various broadleaf herbicides to achieve a wider range of weed control. epa.govepa.gov For example, it can be used in conjunction with herbicides containing glyphosate (B1671968) for burndown applications before crop emergence. epa.gov Additionally, premixed formulations containing this compound and other active ingredients are available. One such product combines this compound-sodium (a Group 2 herbicide), fluroxypyr (B1673483) (a Group 4 herbicide), and bromoxynil (B128292) (a Group 6 herbicide). amazonaws.com This multi-mode of action approach is a proactive strategy to manage weed resistance. amazonaws.com
The table below provides examples of herbicide mixtures and rotation strategies involving this compound.
| Strategy | Herbicides Involved with this compound | Purpose | Effect |
| Mixture | Pyrasulfotole | Broaden weed control spectrum | Synergistic |
| Mixture | Glyphosate | Burndown application | Additive |
| Mixture | Fluroxypyr, Bromoxynil | Broad-spectrum weed control | Additive |
| Rotation | Herbicides from different groups (e.g., Group 1, 4, 6, 8, etc.) | Delay resistance development | Resistance Management |
Monitoring and Detection of Resistant Populations
Effective management of herbicide resistance relies on early detection of resistant weed populations. Monitoring fields before and after herbicide application is a fundamental practice. epa.govamazonaws.com
Field-Level Monitoring:
Indicators of potential herbicide resistance in the field include:
Failure to control a weed species that is normally controlled by the herbicide at the applied dose, especially when adjacent weeds are controlled. epa.govepa.gov
A spreading patch of uncontrolled plants of a specific weed species. epa.govepa.gov
The presence of surviving plants mixed with controlled individuals of the same species. epa.govepa.gov
If resistance is suspected, it is crucial to report the findings to local extension agents or certified crop advisors to determine if resistant weeds have been identified in the region. epa.govepa.gov Managing weed escapes by using an herbicide with a different mode of action or employing non-chemical removal methods is recommended to prevent further seed production. epa.gov
Laboratory-Based Detection:
When field observations suggest resistance, laboratory-based assays can confirm the presence and extent of resistance. These methods provide a more definitive diagnosis.
Whole-Plant Bioassays: This involves collecting seeds from the suspected resistant population and growing them in a controlled environment, such as a greenhouse. teagasc.ie The plants are then treated with the herbicide at various doses to determine the level of resistance compared to a known susceptible population. nih.gov
Seed Bioassays: These are rapid methods for assessing herbicide resistance. For example, a root-length inhibition bioassay has been developed for wild mustard to test its susceptibility to ALS-inhibiting herbicides like this compound. usask.ca
Molecular Genetic Techniques: For target-site resistance (TSR), which is a common mechanism of resistance to ALS inhibitors, molecular assays can be used to detect specific gene mutations. For instance, a derived cleaved amplified polymorphic sequence (dCAPS) method has been developed to detect mutations at specific codons in the ALS gene of Alopecurus myosuroides (blackgrass) that confer resistance. weedscience.org DNA sequencing of the ALS gene can also identify mutations responsible for resistance. nih.govnih.gov
Enzyme Assays: The activity of the target enzyme, acetolactate synthase (ALS), can be measured in extracts from suspected resistant and susceptible plants. A lower sensitivity of the ALS enzyme to the herbicide in the suspected resistant population indicates target-site resistance. nih.gov
Metabolic Resistance Detection: The use of synergists, such as malathion (a cytochrome P450 inhibitor), in conjunction with the herbicide can help determine if metabolic resistance is present. nih.govnih.gov If the addition of the synergist increases the herbicide's efficacy against the resistant population, it suggests that enhanced metabolism is the resistance mechanism. nih.gov
The following table summarizes the methods for monitoring and detecting this compound-resistant populations.
| Method | Description | Type of Information Provided |
| Field Scouting | Visual inspection of fields before and after herbicide application for uncontrolled weed patches or individual plants. epa.govamazonaws.com | Initial indication of potential resistance. epa.govepa.gov |
| Whole-Plant Bioassay | Seeds from suspected resistant plants are grown and treated with the herbicide in a controlled environment to assess survival. teagasc.ienih.gov | Confirmation of resistance and quantification of the resistance level. |
| Seed Bioassay | Rapid laboratory test, such as root-length inhibition, to determine herbicide sensitivity. usask.ca | Quick assessment of susceptibility or resistance. |
| Molecular Assays (e.g., dCAPS, Gene Sequencing) | Analysis of the weed's DNA to detect specific mutations in the target site gene (ALS) that confer resistance. nih.govweedscience.org | Identification of the specific genetic basis of target-site resistance. |
| Enzyme Assay | Measurement of the activity of the ALS enzyme in the presence of the herbicide to determine its sensitivity. nih.gov | Direct assessment of target-site enzyme sensitivity. |
| Use of Synergists | Application of a metabolic inhibitor (e.g., malathion) with the herbicide to see if efficacy is restored. nih.govnih.gov | Indication of whether metabolic degradation is the mechanism of resistance. |
Plant Physiology and Selectivity in Crop Systems
Basis of Differential Selectivity in Cereal Crops (e.g., Wheat, Barley)
The selective action of flucarbazone in controlling grass weeds like Italian ryegrass (Lolium multiflorum) within cereal crops such as wheat and barley is primarily attributed to differential rates of herbicide metabolism. cambridge.org Tolerant crops like wheat and barley can more rapidly metabolize the active ingredient into non-toxic compounds compared to susceptible weed species. cambridge.org
Research comparing wheat, barley, and Italian ryegrass showed that the absorption of this compound through the leaves was significantly lower in the cereal crops. cambridge.org Over a 96-hour period, Italian ryegrass absorbed 1.5 to 2.5 times more of the applied herbicide than either wheat or barley. cambridge.org While the translocation of the herbicide from the treated leaf was minimal and similar across all three species, the rate of metabolic breakdown was markedly different. cambridge.org This difference in metabolic rate is the most likely reason for the selective tolerance observed among the species. cambridge.org Wheat, being the most tolerant, exhibits the fastest metabolism, followed by barley, while the susceptible Italian ryegrass metabolizes the herbicide much more slowly. cambridge.org This physiological mechanism ensures that the herbicide concentration in wheat and barley does not reach phytotoxic levels, while it accumulates in weeds, leading to their eventual death. bcpc.org
Table 1: Comparative Absorption and Metabolism of this compound in Cereal Crops and a Susceptible Weed
Data sourced from a study on the this compound predecessor, AE F130060 03, over 96 hours after treatment (HAT). cambridge.org
| Species | Crop/Weed Type | Relative Absorption (vs. Cereals) | Total Absorbed Herbicide Metabolized (96 HAT) |
| Wheat | Tolerant Crop | 1x | 67% |
| Barley | Tolerant Crop | 1x | 51% |
| Italian Ryegrass | Susceptible Weed | 1.5x - 2.5x | 34% |
Comparative Metabolism in Tolerant and Susceptible Plant Species
The basis for this compound selectivity lies in the different metabolic capacities between tolerant crop plants and susceptible weed species. cambridge.org Tolerant species rapidly break down this compound into inactive metabolites, a process primarily mediated by cytochrome P450 monooxygenases (P450s). mdpi.comnih.gov
In a comparative study, tolerant grasses like bermudagrass and Kentucky bluegrass demonstrated robust metabolism of this compound. cambridge.org Bermudagrass metabolized 100% of the absorbed this compound within one day of treatment, while Kentucky bluegrass metabolized 74% in the same period. cambridge.org In contrast, the susceptible perennial ryegrass only metabolized 44% after one day, reaching 65% after seven days. cambridge.org This slower metabolism in the susceptible species allows the herbicide to accumulate and exert its phytotoxic effects. The number of resulting metabolites also differed, with the tolerant species producing four distinct metabolites compared to only two in the susceptible ryegrass after seven days. cambridge.org
In some weed populations, resistance to this compound has evolved through enhanced metabolism. researchgate.net A resistant population of Japanese brome (Bromus japonicus) was found to be 120 times more resistant to this compound than a susceptible population. mdpi.comnih.govresearchgate.net This resistance was linked to both a target-site mutation (Pro-197-Ser in the ALS enzyme) and, significantly, enhanced metabolic degradation by P450 enzymes. mdpi.comnih.gov When these P450 enzymes were inhibited by malathion (B1675926), the resistance of the weed population was substantially reduced. mdpi.com The primary route of degradation is believed to be microbial, with an average field soil half-life of 17 days. bcpc.org Key metabolites identified in residue analysis include its N-desmethyl metabolite and this compound sulfonamide. epa.gov
Table 2: this compound Metabolism in Tolerant vs. Susceptible Grasses
Data reflects metabolism at 1 Day After Treatment (DAT). cambridge.org
| Plant Species | Type | % of ¹⁴C–this compound Metabolized (1 DAT) |
| Bermudagrass | Tolerant | 100% |
| Kentucky Bluegrass | Tolerant | 74% |
| Perennial Ryegrass | Susceptible | 44% |
Role of Adjuvants and Tank-Mix Partners in Enhancing Selectivity and Efficacy
Adjuvants are critical for optimizing the performance of this compound. Product labels specify that this compound may be mixed with adjuvants to improve efficacy. epa.gov For standalone applications, a non-ionic surfactant is recommended. epa.govamazonaws.com To further improve performance on susceptible weeds, nitrogen-based fertilizers such as ammonium (B1175870) sulfate (B86663) (AMS) or urea (B33335) ammonium nitrate (B79036) (UAN) can be added to the spray solution along with the surfactant. epa.govamazonaws.com
Tank-mixing this compound with other herbicides is a common practice to broaden the spectrum of weed control. epa.govuplcorp.com For effective burndown applications prior to crop emergence, this compound must be tank-mixed with an herbicide containing glyphosate (B1671968). epa.gov For enhanced post-emergence control of broadleaf weeds, this compound can be mixed with herbicides containing active ingredients such as tribenuron. uplcorp.com Formulations are also available that combine This compound-sodium (B66229) with other herbicide groups, such as fluroxypyr (B1673483) (Group 4) and bromoxynil (B128292) (Group 6), to provide a wider range of activity. amazonaws.com
Interestingly, not all tank-mix partners affect this compound's physiological behavior in the plant. One study found that the addition of dicamba, a common broadleaf herbicide, did not influence the absorption, translocation, or metabolism of this compound in either the tolerant wheat and barley crops or the susceptible Italian ryegrass. cambridge.org
Crop Safety and Phytotoxicity Thresholds
Phytotoxicity is the capacity of a chemical to cause damage to plants. eppo.int For this compound, crop safety is high in tolerant cereals like wheat, but the herbicide's soil persistence can pose a risk of injury to subsequent, sensitive rotational crops. bcpc.orgresearchgate.net The degree of phytotoxicity and persistence is influenced by soil characteristics, particularly organic carbon content and moisture. researchgate.net
Laboratory studies have been conducted to determine the concentration of this compound that causes a 50% inhibition (I₅₀) of growth in sensitive plants. Using oriental mustard (Brassica juncea), a highly sensitive indicator species, I₅₀ estimates for this compound ranged from 6.0 to 27.5 µg kg⁻¹ in soils with organic carbon content from 1.1% to 4.3%, respectively. researchgate.net This demonstrates that this compound is more available and thus more phytotoxic in soils with lower organic carbon. researchgate.net The half-life of this compound in soil can range from 6 to 110 days, with dissipation being slower in drier soils. researchgate.net
Bioassays, such as a mustard root-length test, have been developed to detect phytotoxic residues of this compound in soil to predict potential crop injury for rotational planning. researchgate.net Glasshouse experiments to determine the effective dose causing 10% damage (ED₁₀) have identified crops that are highly susceptible to this compound residues, including sunflower, soybean, lucerne, and tomato. bcpc.org Moderately susceptible crops include oilseed rape and maize, while cereals are considered not susceptible. bcpc.org Standard crop safety trials for herbicides typically involve testing at the intended use rate and a higher dose (often double) to establish the margin of crop safety under practical conditions. eppo.int
Table 3: Phytotoxicity (I₅₀) of this compound in Soils with Varying Organic Carbon
Based on a sensitive bioassay using oriental mustard. researchgate.net
| Soil Organic Carbon (%) | I₅₀ Estimate (µg kg⁻¹) |
| 1.1 | 6.0 |
| 4.3 | 27.5 |
Advanced Analytical Methodologies for Flucarbazone Research
Development and Validation of Bioanalytical Assays
Bioanalytical assays serve as a fundamental tool for assessing the biological activity and concentration of herbicides like flucarbazone in environmental samples.
Bioassay Sensitivity and Specificity for this compound Detection
The development of sensitive and specific bioassays is critical for detecting low, yet potentially phytotoxic, concentrations of this compound. Among the various plant species tested, oriental mustard (Brassica juncea L.) has demonstrated the highest sensitivity to this compound, making it an ideal indicator species. researchgate.netresearchgate.net The mustard root-length inhibition bioassay is a particularly effective method, capable of detecting this compound concentrations as low as 1 µg kg−1 in soil. researchgate.netresearchgate.net This simple and rapid bioassay can be completed in three days and provides a reliable measure of the herbicide's bioactivity. researchgate.net The measurement of root inhibition has been found to be more accurate than other growth parameters. researchgate.net
The specificity of the bioassay lies in the pronounced response of sensitive plants like oriental mustard to acetolactate synthase (ALS) inhibiting herbicides, the chemical class to which this compound belongs. researchgate.net While bioassays are generally sensitive, they may lack the specificity of chemical methods, as they measure the total bioavailable amount of a herbicide or class of herbicides that can affect the indicator plant. jst.go.jp
Applications in Environmental Monitoring and Persistence Studies
Bioassays are widely applied in environmental monitoring to assess the persistence and potential carryover risk of this compound to subsequent rotational crops. researchgate.netresearchgate.net Laboratory studies using the oriental mustard bioassay have been conducted to examine the dissipation of this compound in various soils under controlled conditions. researchgate.net These studies have shown that this compound dissipation can follow first-order kinetics, with half-lives ranging significantly from 6 to 110 days depending on soil properties. researchgate.net
In field settings, the bioassay serves as a practical tool for predicting potential injury to sensitive crops planted in rotation. researchgate.net Research comparing bioassay results with chemical analysis and actual crop yield has shown that the bioassay can be a better predictor of yield reduction than chemical analysis alone. researchgate.net These applications are vital for providing growers with information to minimize the risk of carryover injury while maximizing crop yields. bac-lac.gc.ca
Spectrometric and Chromatographic Techniques for Residue Analysis
For precise and unequivocal identification and quantification of this compound and its metabolites, spectrometric and chromatographic techniques are the methods of choice, offering high sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and its metabolites in various environmental and agricultural samples. researchgate.netresearchgate.netresearchgate.net This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by a triple quadrupole mass spectrometer. researchgate.netca.gov The LC-MS/MS system is often operated in the multiple reaction monitoring (MRM) mode, which enhances specificity and allows for accurate quantification even in complex matrices by monitoring specific precursor-to-product ion transitions. researchgate.netatauni.edu.tr This technique is recognized as an indispensable tool in food safety and quality control for pesticide residue analysis. researchgate.net
Detection and Quantification of this compound and Its Metabolites in Complex Matrices
LC-MS/MS has been successfully applied to develop rapid analytical methods for the simultaneous determination of This compound-sodium (B66229) and its metabolites, such as 2-(trifluoromethoxy) benzene (B151609) sulfonamide, in challenging matrices like wheat plants, straw, grain, and soil. researchgate.nettandfonline.com The process typically involves an extraction step, often using a mixture of acetonitrile (B52724) and water, followed by a cleanup procedure, for which materials like graphite (B72142) carbon black are used to minimize matrix interference. researchgate.nettandfonline.com
These validated methods demonstrate excellent performance characteristics. For instance, average recoveries for this compound-sodium and its primary metabolite have been reported in the range of 87.0% to 99.6% and 83.2% to 102.8%, respectively, across different matrices. researchgate.nettandfonline.com The limit of quantitation (LOQ) for this compound and its degradates in soil has been established at levels as low as 0.5 to 1.0 µg/kg. epa.govepa.gov Such methods are essential for dissipation studies that track the decline of the parent compound and the formation and degradation of its metabolites over time under real-world field conditions. researchgate.net
Below is a table summarizing the performance of a validated LC-MS/MS method for this compound analysis.
| Analyte | Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound-sodium | Wheat Plant | 0.01 | 96.2 | 4.5 |
| 0.1 | 95.4 | 3.6 | ||
| 1 | 97.5 | 2.1 | ||
| Wheat Straw | 0.01 | 87.0 | 7.8 | |
| 0.1 | 89.5 | 5.3 | ||
| 1 | 91.3 | 4.2 | ||
| Wheat Grain | 0.01 | 98.4 | 3.1 | |
| 0.1 | 99.6 | 1.5 | ||
| 1 | 98.7 | 2.5 | ||
| Soil | 0.01 | 90.5 | 6.4 | |
| 0.1 | 92.1 | 4.8 | ||
| 1 | 93.6 | 3.7 | ||
| 2-(trifluoromethoxy) benzene sulfonamide | Wheat Plant | 0.01 | 93.5 | 5.1 |
| 0.1 | 94.8 | 3.9 | ||
| 1 | 96.2 | 2.8 | ||
| Wheat Straw | 0.01 | 83.2 | 8.7 | |
| 0.1 | 85.7 | 6.1 | ||
| 1 | 88.4 | 4.9 | ||
| Wheat Grain | 0.01 | 102.8 | 2.4 | |
| 0.1 | 101.5 | 1.8 | ||
| 1 | 100.3 | 2.2 | ||
| Soil | 0.01 | 88.9 | 7.2 | |
| 0.1 | 90.4 | 5.5 | ||
| 1 | 91.8 | 4.1 | ||
| Data derived from a study on the determination and dissipation of this compound-sodium and its metabolite. researchgate.net |
Methodologies for Studying Herbicide-Soil Interactions
Understanding the interaction between this compound and soil is paramount for predicting its environmental behavior, including its efficacy and persistence. Methodologies to study these interactions combine laboratory bioassays and chemical extraction techniques with field dissipation studies.
Laboratory studies often use bioassays to assess the influence of soil properties on the phytotoxicity and bioavailability of this compound. researchgate.net Research has shown a significant correlation between this compound phytotoxicity and soil organic carbon content; soils with higher organic carbon content tend to exhibit lower phytotoxicity, as indicated by higher I50 values (the concentration required to cause 50% inhibition). researchgate.net For instance, I50 values for oriental mustard root inhibition ranged from 6.0 to 27.5 µg kg−1 for soils with organic carbon content between 1.1% and 4.3%, respectively. researchgate.net Similarly, soil pH can influence the bioactivity of herbicides.
Field dissipation studies provide a real-world context for herbicide-soil interactions. researchgate.net These studies track the decline of this compound residues over time under actual agricultural conditions, accounting for combined effects of degradation and leaching. regulations.gov The half-life of this compound in field dissipation studies has been observed to range from 13 to 32 days. regulations.gov By analyzing soil samples from different depths, these studies also provide insights into the mobility of this compound and its degradates through the soil profile. epa.govregulations.gov
The table below shows selected characteristics of different soils used in this compound phytotoxicity and persistence studies.
| Soil Classification | pH | Organic Carbon (%) | Texture (Sand/Silt/Clay %) |
| Typic Boroll | 6.7 | 1.1 | 70 / 17 / 13 |
| Typic Boroll | 7.5 | 1.3 | 19 / 30 / 52 |
| Typic Boroll | 7.1 | 2.0 | 29 / 38 / 33 |
| Aridic Boroll | 7.5 | 1.9 | 17 / 25 / 58 |
| Udic Boroll | 5.9 | 3.8 | 24 / 51 / 26 |
| Udic Boroll | 7.6 | 4.3 | 12 / 17 / 71 |
| Data derived from a study on the phytotoxicity and persistence of this compound-sodium in soil. researchgate.net |
Sorption-Desorption Kinetic Studies
The environmental availability and transport of this compound and its metabolites are significantly influenced by their sorption-desorption interactions with soil particles. csic.esnih.gov These processes dictate the amount of the chemical present in the soil solution, which in turn affects its potential for leaching, plant uptake, and microbial degradation. csic.esnih.gov Advanced studies utilize batch equilibration methods to quantify these interactions. researchgate.net
Kinetic studies are first performed to determine the time required to reach equilibrium between the this compound in the solution and that sorbed to the soil. For this compound and its phenylsulfonamide metabolite, research has shown that equilibrium is typically reached within 16 hours, with no significant changes in concentration observed after 48 hours. csic.es These experiments also confirmed that no degradation of the compounds occurred within this timeframe. csic.es
In a key study, the sorption-desorption characteristics of this compound and its primary metabolites were evaluated in two different soil types: a clay loam with higher organic carbon and clay content, and a loamy sand. nih.gov The Freundlich equation is commonly used to describe the sorption behavior, yielding coefficients that indicate the extent of sorption. researchgate.net
Research findings indicate that sorption of this compound is greater in soils with higher organic carbon and clay contents. csic.esnih.gov The Freundlich sorption coefficients (Kf) for this compound were significantly higher in the clay loam soil compared to the loamy sand. nih.gov Furthermore, desorption of this compound was found to be hysteretic in all tested cases, meaning that the compound does not desorb from soil particles as readily as it sorbs. csic.esnih.gov This lower desorption, particularly in the more sorptive clay loam soil, suggests an irreversible binding of the this compound molecules to soil surfaces, which can reduce their mobility and bioavailability in the environment. csic.esnih.gov
Table 1: Freundlich Sorption-Desorption Coefficients for this compound in Different Soils
Leaching and Dissipation Field Studies
Multiple terrestrial field dissipation studies have been conducted to determine the half-life of this compound in the topsoil. These studies show that dissipation can be relatively rapid, but varies depending on location, soil type, and application timing. For instance, studies in Canada found that this compound-sodium applied to bare soil had a half-life of 9.5 to 15.5 days in the top 7.5 cm of soil. epa.govepa.gov Another study in a sandy soil in Washington observed a half-life of 8 days in the top 12 inches, while a study in North Dakota reported a half-life of 22 days in the top 3 inches. epa.govepa.gov A broader assessment noted herbicide disappearance rates ranging from 13 to 32 days across four different soils. regulations.gov
A significant finding from these field studies is the persistence of certain degradation products. The sulfonamide degradate, in particular, has been shown to be persistent in the surface layer and was still present at detectable levels up to 500 days after treatment in some studies. epa.gov This suggests a likelihood of accumulation with repeated applications. epa.gov
While some field studies did not detect this compound or its transformation products below a 30 cm soil depth, its chemical properties and results from laboratory leaching studies indicate a potential for it to leach into groundwater. publications.gc.ca The high mobility of this compound and its metabolites is a key factor, with short field half-lives often attributed to the downward movement of the compounds through the soil profile rather than degradation alone. mass.gov Although parent this compound was no longer detected after 6 months in one study, its sulfonamide degradate was still detectable a year after application. epa.gov
Table 2: Summary of this compound Field Dissipation Studies
Source: Adapted from U.S. EPA and other regulatory documents. regulations.govepa.govepa.gov
Toxicological Studies and Hazard Characterization
Acute Toxicity Assessment in Mammalian Models
Flucarbazone exhibits low acute toxicity when administered orally, dermally, or via inhalation in rats, placing it in Toxicity Category IV for these routes of exposure. regulations.govregulations.gov It is minimally irritating to the eyes of rabbits (Toxicity Category III) but is not a dermal irritant or a skin sensitizer (B1316253) in guinea pigs. regulations.govmass.gov Studies on several plant metabolites of this compound also indicated low acute oral toxicity in rats. publications.gc.ca
In an acute oral neurotoxicity study in rats, transient effects such as decreased motor and locomotor activity were observed, but only at the limit dose of 2,000 mg/kg. regulations.govsyngenta.ca
Table 1: Acute Toxicity of This compound-sodium (B66229)
| Study Type | Species | Results | Toxicity Category |
|---|---|---|---|
| Acute Oral Toxicity | Rat | LD50 > 5,000 mg/kg | IV |
| Acute Dermal Toxicity | Rat | LD50 > 2,000 mg/kg | IV |
| Acute Inhalation Toxicity | Rat | LC50 > 2.08 mg/L | IV |
| Eye Irritation | Rabbit | Minimally irritating | III |
| Dermal Irritation | Rabbit | Non-irritating | IV |
| Dermal Sensitization | Guinea Pig | Not a sensitizer | N/A |
Data sourced from multiple studies. regulations.govregulations.govsyngenta.casyngentacropprotection.comagrian.com
Subchronic and Chronic Toxicity Profiles
Repeated-dose toxicity studies have identified the liver, stomach, immune system, thyroid, and respiratory tract as principal target organs for this compound. publications.gc.casyngentacropprotection.com
Liver: In subchronic and chronic studies in dogs, effects on the liver included increased liver weights, induction of microsomal liver enzymes, and histopathological findings. regulations.govsyngentacropprotection.com Specifically, increases in N-demethylase were noted. syngenta.ca However, some assessments suggest these liver effects, such as enzyme induction, may be adaptive rather than adverse, especially in the absence of corroborating adverse findings. regulations.gov
Stomach: Histopathological findings in the stomach of dogs, such as glandular cell degeneration and hyperplasia, suggest local irritation at higher doses. regulations.govepa.gov In a 2-year study in rats, effects at the limit dose included thickened mucosa of the glandular stomach and vacuolation of the squamous epithelium in the forestomach. epa.govepa.gov
Thyroid: The thyroid is a primary target organ in dogs, with decreased thyroxine (T4) levels observed following subchronic and chronic oral exposure. regulations.gov These changes were often accompanied by an induction of microsomal liver enzymes, suggesting that the decreased T4 levels may be related to increased hepatic clearance rather than a direct effect on the thyroid. syngenta.camkap.com
Respiratory Tract: Subchronic inhalation studies in rats revealed effects on the upper respiratory tract, including squamous cell metaplasia in the larynx and eosinophilic globules in the nasal cavity. regulations.govpublications.gc.ca
Dose-response relationships have been established through various subchronic and chronic studies, leading to the determination of No-Observed-Adverse-Effect Levels (NOAELs).
In a 1-year chronic toxicity study in dogs, the NOAEL was established at 200 ppm. syngenta.camkap.com A chronic 2-year study in rats determined a NOAEL of 125 mg/kg/day. syngenta.caepa.gov For subchronic inhalation exposure in rats, the No-Observed-Adverse-Effect-Concentration (NOAEC) was 0.18 mg/L. regulations.gov The chronic dietary point of departure for this compound-sodium is based on decreased T4 levels in dogs, with a NOAEL of 7.43 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 33.8 mg/kg/day. regulations.gov
Table 2: Selected NOAELs from Subchronic and Chronic this compound Studies
| Study Duration/Type | Species | NOAEL | LOAEL | Key Effects at LOAEL |
|---|---|---|---|---|
| 1-Year Chronic Oral | Dog | 200 ppm (equivalent to 7.43 mg/kg/day) | 33.8 mg/kg/day | Decreased T4 levels. regulations.gov |
| 2-Year Chronic Oral | Rat | 125 mg/kg/day | 1,000 mg/kg/day | Decreased body weight, increased food consumption, stomach histopathology. epa.gov |
| 90-Day Oral | Dog | 33.8 mg/kg/day | 162 mg/kg/day | Decreased T4 levels, liver and stomach histopathology. epa.gov |
| 28-Day Oral | Rat | 25-27 mg/kg/day | 251-266 mg/kg/day | Immunological changes. epa.gov |
| Subchronic Inhalation | Rat | 0.18 mg/L (NOAEC) | 0.51 mg/L (LOAEC) | Squamous metaplasia in the larynx. regulations.gov |
Data compiled from various regulatory documents. regulations.govsyngenta.caepa.govmkap.com
Identification of Principal Target Organs and Systems (e.g., Liver, Stomach, Immune System, Thyroid, Respiratory Tract)
Developmental and Reproductive Toxicity Studies
This compound has been evaluated for its potential to cause developmental and reproductive toxicity. regulations.govpublications.gc.ca
There is no evidence of increased quantitative or qualitative susceptibility of offspring in developmental toxicity studies in rats and rabbits or in a two-generation reproduction study in rats. regulations.govpublications.gc.ca
In a developmental toxicity study in rats, no maternal or developmental effects were observed up to the limit dose of 1,000 mg/kg/day. syngenta.caepa.gov In rabbits, developmental effects, including decreased fetal body weight and delayed ossification, were noted, but these occurred at dose levels that also produced maternal toxicity, such as decreased food consumption and increased clinical signs. epa.govfederalregister.gov The NOAEL for both maternal and developmental toxicity in the rabbit was 100 mg/kg/day. syngenta.ca
In a two-generation reproduction study in rats, offspring effects like decreased pup weights and marbled liver surfaces were observed at the highest dose tested, but these occurred in the presence of parental systemic toxicity. syngenta.caepa.gov There were no effects on reproductive function in male or female parental animals. epa.gov The parental NOAEL was determined to be 50 ppm. syngenta.ca
Table 3: Developmental and Reproductive Toxicity of this compound
| Study Type | Species | Maternal/Parental NOAEL | Developmental/Offspring NOAEL | Key Findings |
|---|---|---|---|---|
| Developmental | Rat | >1,000 mg/kg/day | >1,000 mg/kg/day | No treatment-related effects observed. syngenta.caepa.gov |
| Developmental | Rabbit | 100 mg/kg/day | 300 mg/kg/day | Developmental effects occurred at maternally toxic doses. epa.govfederalregister.gov |
| 2-Generation Reproduction | Rat | 50 ppm | 4,000 ppm | Offspring effects observed in the presence of parental toxicity. syngenta.ca |
Data sourced from regulatory assessments. syngenta.caepa.govfederalregister.gov
Neurotoxicity Evaluation
The potential for this compound to induce neurotoxicity has been assessed in acute and subchronic studies. regulations.govpublications.gc.ca
In an acute neurotoxicity study in rats, there was evidence of transient neurotoxic effects, including decreases in motor and locomotor activity, but these findings were only observed at the limit dose of 2,000 mg/kg. regulations.govsyngenta.ca There were no corresponding micropathological findings. syngenta.ca
A subchronic neurotoxicity study in rats showed no evidence of neurotoxicity. regulations.govepa.gov Furthermore, no treatment-related histopathological findings in the central or peripheral nervous system have been identified in the broader toxicological database for this compound. regulations.govepa.gov
Genotoxicity and Mutagenicity Assessments
This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. The collective evidence from these studies indicates that this compound is not genotoxic or mutagenic. regulations.govepa.govfederalregister.gov
The standard battery of tests for genotoxicity includes assays for gene mutations, chromosomal aberrations, and other DNA damage. For this compound, these have consistently yielded negative results. epa.gov The assessments included a bacterial gene mutation assay, a chromosome aberration assay in Chinese hamster V79 cells, a mammalian gene mutation assay in hamster lung V79 cells, and an unscheduled DNA synthesis assay in rat hepatocytes, all of which were negative. publications.gc.ca Furthermore, an in vivo mouse micronucleus test, which assesses chromosomal damage in the bone marrow of living animals, also produced a negative result. publications.gc.caepa.gov There was no evidence of unscheduled DNA synthesis up to cytotoxic levels in primary rat hepatocytes. epa.gov
Table 1: Summary of Genotoxicity and Mutagenicity Assays for this compound
| Assay Type | Test System | Result | Citation |
| Gene Mutation | Bacteria (Ames test) | Negative | publications.gc.ca |
| Gene Mutation | Mammalian Cells (Hamster Lung V79) | Negative | publications.gc.ca |
| Chromosomal Aberration | Mammalian Cells (Chinese Hamster V79) | Negative | publications.gc.ca |
| Unscheduled DNA Synthesis | Rat Hepatocytes | Negative | publications.gc.caepa.gov |
| In vivo Micronucleus Test | Mouse Bone Marrow | Negative | publications.gc.caepa.gov |
Based on the consistent negative outcomes across this range of assays, regulatory bodies have concluded that this compound does not pose a genotoxic hazard. regulations.govregulations.gov
Carcinogenicity Bioassays and Risk Classification
Long-term carcinogenicity studies have been conducted on this compound in both rats and mice. In these bioassays, there was no evidence of treatment-related tumor induction at any dose level tested. epa.govpublications.gc.ca
In a two-year carcinogenicity study in mice, the primary effects observed at the limit dose of 7,000 ppm were non-neoplastic, consisting of retarded body weight development and increased food consumption. epa.gov Similarly, in a two-year study in rats, effects at the limit dose (1,000 mg/kg/day) included non-cancerous changes in the stomach, such as thickened mucosa. epa.gov
Based on the lack of evidence of carcinogenicity in these comprehensive rodent bioassays, the U.S. Environmental Protection Agency (EPA) has classified this compound as "not likely to be carcinogenic to humans". regulations.govepa.govregulations.gov This classification signifies that there is no concern for cancer risk from exposure to this compound itself. epa.gov
However, a metabolite found in livestock commodities, methyl carbamate (B1207046), has been identified as a residue of concern because it is a known liver carcinogen in rats. regulations.gov Consequently, while this compound is not considered carcinogenic, a separate dietary cancer risk assessment has been performed for potential exposure to methyl carbamate residues. regulations.gov A screen of published toxicity studies, including a cancer bioassay by the National Toxicology Program (NTP), did not identify a genotoxic concern for methyl carbamate. publications.gc.ca
Metabolism and Toxicokinetics in Mammals
Studies in mammals, primarily rats, demonstrate that this compound-sodium is rapidly absorbed and excreted following oral administration. publications.gc.caregulations.gov Peak plasma concentrations are typically reached within 30 minutes of dosing. publications.gc.caepa.govregulations.gov The absorption rate is estimated to be between 15% and 30% based on urinary excretion. epa.govregulations.gov There are no significant sex-related differences in the absorption, distribution, metabolism, or excretion of the compound. epa.govepa.govregulations.gov
Once absorbed, this compound is distributed in the body, with the highest concentrations found in the liver and kidney, followed by plasma and fat. publications.gc.caepa.govregulations.gov Despite this distribution, tissue retention is minimal, with less than 1% of the administered dose remaining in the carcass and tissues at the time of sacrifice. epa.govregulations.gov
Excretion is rapid and extensive, with the majority of the administered dose being eliminated within the first 24 to 48 hours. publications.gc.caepa.govregulations.gov The primary route of excretion is via the feces, which accounts for up to 75-85% of the dose, while urinary excretion accounts for 15-30%. publications.gc.ca The high proportion of the compound excreted in the feces is indicative of poor oral absorption. publications.gc.ca Biliary excretion has been shown to contribute approximately 2% of the administered dose. publications.gc.ca The vast majority of the excreted substance is the unchanged parent compound. epa.govregulations.gov
Table 2: Toxicokinetic Parameters of this compound in Rats
| Parameter | Finding | Citation |
| Absorption | ||
| Time to Peak Plasma Concentration | Within 30 minutes | publications.gc.caepa.govregulations.gov |
| Rate | 15-30% (based on urinary excretion) | epa.govregulations.gov |
| Distribution | ||
| Highest Concentrations | Liver, Kidney | publications.gc.caepa.govregulations.gov |
| Tissue Retention | <1% of administered dose | epa.govregulations.gov |
| Excretion | ||
| Primary Route | Feces (75-85%) | publications.gc.ca |
| Secondary Route | Urine (15-30%) | publications.gc.ca |
| Elimination Half-life | Majority eliminated within 24-48 hours | publications.gc.caepa.govregulations.gov |
| Excreted Form | >90% as unchanged parent compound | epa.govregulations.gov |
In mammals, this compound is metabolized to a limited extent, with the unchanged parent compound being the major component found in urine and feces, representing over 90% of the administered dose. epa.gov However, several metabolites have been identified.
Metabolism can occur through two primary pathways. One pathway involves the oxidative decarboxylation of the sulfonamide lactate (B86563) to form sulfonamide acetate (B1210297). Another pathway is the hydrolysis of both sulfonamide lactate and sulfonamide acetate to yield sulfonamide. epa.gov In rats, the major identified metabolites in urine and feces were this compound-sodium sulfonamide lactate, sulfonamide, and sulfonamide acetate. publications.gc.ca
A key metabolite of toxicological concern is methyl carbamate, which has been identified as a residue of concern in livestock commodities. regulations.gov Methyl carbamate is a known liver carcinogen in rats, which has prompted specific dietary cancer risk assessments for this metabolite, separate from the parent compound this compound. regulations.gov
Absorption, Distribution, and Excretion Patterns
Immunotoxicity Assessment
In initial rat studies, some changes were noted, such as alterations in T-cell and B-cell markers in lymph nodes and reduced macrophage activity. regulations.gov However, these effects were considered to be signs of non-specific toxicity rather than direct immunotoxicity. regulations.gov
To further investigate, specific immunotoxicity studies, including antibody plaque-forming cell assays, were conducted. regulations.govfederalregister.gov These assays, which directly measure the humoral immune response, were negative up to the limit dose. regulations.gov Studies also examined splenic T-cells, B-cells, and natural killer (NK) cells in rats, and no effects on these cell populations, cell-mediated immunity, or innate immune response were found. federalregister.gov Based on a weight-of-evidence assessment of these negative results from multiple targeted immunotoxicity studies, regulatory agencies have concluded there is a low level of concern for the immunotoxic potential of this compound. epa.govpublications.gc.ca
Agricultural Efficacy and Synergistic Interactions Research
Efficacy Against Key Weed Species and Biotypes
Flucarbazone demonstrates efficacy against a range of problematic annual grasses and broadleaf weeds in cereal crops. epa.govepa.gov Its effectiveness can be influenced by the weed species present and their growth stage at the time of application. epa.gov
Control of Annual Grasses (e.g., Wild Oat, Green Foxtail, Ryegrass)
Research and product labels indicate that this compound provides control of several economically important annual grass weeds. These include wild oat (Avena fatua), green foxtail (Setaria viridis), and Italian ryegrass (Lolium multiflorum). epa.govepa.gov Studies have shown that applying this compound post-emergence to actively growing wild oats and Italian ryegrass, typically between the one-leaf to two-tiller stage, is effective. pnwhandbooks.org For instance, research in spring wheat has demonstrated the efficacy of This compound-sodium (B66229) on wild oat. wsweedscience.org The herbicide also controls yellow foxtail (Setaria pumila), windgrass, and barnyardgrass. epa.govepa.gov
Table 1: Annual Grass Weeds Controlled by this compound
| Common Name | Scientific Name | Controlled/Suppressed |
| Wild Oat | Avena fatua | Controlled |
| Green Foxtail | Setaria viridis | Controlled |
| Italian Ryegrass | Lolium multiflorum | Controlled |
| Yellow Foxtail | Setaria pumila | Controlled |
| Windgrass | Apera spica-venti | Controlled |
| Barnyardgrass | Echinochloa crus-galli | Controlled |
| Downy Brome | Bromus tectorum | Suppressed |
Data sourced from product labels and research findings. epa.govepa.gov
Control of Broadleaf Weeds (e.g., Kochia, Wild Buckwheat)
In addition to its activity on grasses, this compound also provides control or suppression of several broadleaf weeds. epa.govepa.gov While its primary strength is in grass control, it has been shown to manage weeds such as redroot pigweed, wild mustard, and shepherd's purse. epa.govepa.gov this compound also suppresses wild buckwheat (Polygonum convolvulus). epa.govepa.gov However, for broader spectrum control of broadleaf weeds like kochia (Kochia scoparia), tank-mixing with other herbicides is often recommended. uplcorp.comuplcorp.com
Influence of Environmental Conditions on Efficacy
The effectiveness of this compound is optimized when environmental conditions favor the vigorous growth of both the crop and the weeds. epa.govpnwhandbooks.org Factors such as soil moisture, temperature, and soil composition can impact its performance and persistence.
This compound's persistence in the soil, which can affect carryover to subsequent crops, is influenced by soil organic carbon content and moisture levels. researchgate.net Research has shown that this compound dissipates more rapidly in soils with lower organic carbon. researchgate.net Furthermore, the herbicide is more persistent in drier soil conditions. researchgate.net For example, one study found the half-life of this compound to be 11 days in soil at 85% field capacity, which increased to 25 days in soil at 50% field capacity. researchgate.net Temperature and soil texture have been noted as environmental factors that can affect the herbicidal activity of similar compounds. nih.gov Low soil moisture, low humidity, and high temperatures can potentially reduce the control of certain grass weeds like wild oat and foxtail. pnwhandbooks.org
Synergistic and Antagonistic Interactions with Other Herbicides
To broaden the spectrum of weed control and manage herbicide resistance, this compound is frequently used in combination with other herbicides. epa.govepa.gov These interactions can be synergistic, where the combined effect is greater than the sum of the individual herbicides, or antagonistic, where one herbicide reduces the efficacy of the other. researchgate.net
Research on Co-Formulations (e.g., this compound with Pyrasulfotole (B166964), Fluroxypyr (B1673483), Bromoxynil)
Several co-formulations containing this compound have been developed to provide convenient, broad-spectrum weed control. These pre-packaged mixtures combine this compound with other active ingredients that have different modes of action.
This compound and Pyrasulfotole: Research has indicated that mixtures of this compound and pyrasulfotole can exhibit synergistic effects in controlling weeds. google.com This combination is advantageous as this compound compensates for the weaker performance of pyrasulfotole on grassy weeds, resulting in a wider herbicide spectrum that effectively controls both broadleaf and grass weeds in wheat. google.com
This compound, Fluroxypyr, and Bromoxynil (B128292): A co-formulation containing this compound-sodium, fluroxypyr, and bromoxynil offers a three-pronged approach to weed management by incorporating Group 2, Group 4, and Group 6 herbicides. epa.govupl-ltd.com This combination provides control of a wide array of broadleaf weeds, including kochia and wild buckwheat, as well as key grasses like wild oat and green foxtail. upl-ltd.com
Table 2: Examples of this compound Co-Formulations and Tank-Mix Partners
| Herbicide Partner(s) | Herbicide Group(s) | Benefit |
| Pyrasulfotole | 27 | Synergistic effect, expanded weed spectrum. google.com |
| Fluroxypyr + Bromoxynil | 4 + 6 | Broad-spectrum control of over 70 broadleaf weeds and 11 grasses. upl-ltd.com |
| Florasulam + Carfentrazone | 2 + 14 | Enhanced control of hard-to-kill grass and broadleaf weeds, including resistant biotypes. uplcorp.com |
| MCPA | 4 | Often tank-mixed for improved broadleaf weed control. uplcorp.com |
This table provides examples and is not an exhaustive list of all possible combinations.
Impact on Subsequent Crops and Rotational Restrictions
The persistence of this compound in the soil is a critical factor influencing the safety of subsequent crops in a rotation. Herbicide carryover can lead to injury in sensitive crops planted in the seasons following a this compound application. bac-lac.gc.casaskflax.com The potential for carryover is significantly influenced by a combination of soil properties and environmental conditions that affect the rate of herbicide degradation. saskpulse.compotatoes.news
Research has shown that the primary mechanism for this compound degradation in soil is microbial metabolism. epa.gov Therefore, conditions that are conducive to soil microbial activity, such as adequate moisture and warmer temperatures, generally lead to faster breakdown of the herbicide. saskpulse.comsaskwheat.ca Conversely, factors that inhibit microbial activity can slow degradation and increase the risk of carryover.
Detailed Research Findings
Several key factors have been identified in research studies that influence the persistence and potential phytotoxicity of this compound residues:
Soil Moisture: Soil moisture is often the dominant factor dictating the rate of herbicide breakdown. saskpulse.comsaskwheat.ca Dry conditions significantly reduce microbial activity and chemical hydrolysis, two major degradation pathways, thereby increasing the risk of herbicide carryover. saskpulse.compotatoes.news For instance, the half-life of this compound was found to be 11 days in soil at 85% field capacity, but it increased to 25 days in the same soil at 50% field capacity. researchgate.netcambridge.org In cases of severe drought during the summer months (June to August) following application, some guidelines recommend delaying the seeding of sensitive crops like field peas for an additional 12 months. saskwheat.ca
Soil Temperature: Microbial activity generally increases in warmer soils (up to 30°C) and decreases in cold soils (below 10°C). saskpulse.com The period from June to August is considered crucial for herbicide breakdown due to favorable precipitation and soil temperatures. gov.mb.ca Cooler temperatures, especially after September 1, slow microbial degradation significantly. gov.mb.ca
Soil Organic Matter and pH: this compound degradation is slowed in soils with low organic matter (less than 2%) and high pH (greater than 7.5). saskpulse.comsaskwheat.casaskpulse.com The phytotoxicity of this compound is also related to soil organic carbon content. researchgate.netcambridge.org In one study, the concentration required to cause 50% inhibition (I50) in oriental mustard ranged from 6.0 µg kg⁻¹ in soil with 1.1% organic carbon to 27.5 µg kg⁻¹ in soil with 4.3% organic carbon. researchgate.netcambridge.org This indicates that in soils with lower organic matter, less herbicide is needed to cause injury. Faster dissipation of this compound has been observed in soils with lower organic carbon content, as adsorption to organic matter can slow the dissipation rate. researchgate.net
Soil Type: Heavy-textured soils tend to prolong the persistence of herbicides compared to lighter-textured soils. potatoes.news
Photodegradation: Direct photolysis plays only a minor role in the degradation of this compound. saskpulse.comepa.govsaskwheat.ca
The half-life of this compound can vary significantly depending on these soil and environmental factors. Laboratory studies have reported half-lives ranging from 6 to 110 days across different soil types and conditions. researchgate.netcambridge.orgresearchgate.net
To mitigate the risk of injury to rotational crops, it is essential to adhere to the plant-back intervals specified on herbicide labels. gov.mb.cawssa.net A plant-back interval is the minimum time required between a pesticide application and the planting of the next crop. wssa.net These intervals are established to prevent illegal pesticide residues in food and feed crops. wssa.net If conditions that delay herbicide breakdown occur, such as drought, rotational restrictions may need to be extended. saskflax.comgov.mb.ca In uncertain situations, a soil bioassay can be conducted to determine if it is safe to plant a sensitive crop. potatoes.newsepa.gov A simple and rapid bioassay using oriental mustard root length has been developed to detect this compound residues and predict potential crop injury. researchgate.nettandfonline.com
The following tables provide data from research on this compound persistence and established rotational restrictions for various crops.
Table 1: this compound Half-Life in Soil Under Laboratory Conditions
This table shows the estimated half-life of this compound in different soils, highlighting the influence of soil organic carbon.
| Soil Name | Organic Carbon (%) | Clay (%) | pH | Half-Life (days) |
| Asquith | 1.1 | 7 | 7.7 | 6 |
| Elstow | 2.1 | 38 | 7.9 | 16 |
| Oxbow | 3.5 | 32 | 7.8 | 27 |
| Weyburn | 2.3 | 29 | 7.5 | 31 |
| Ryerson | 4.3 | 22 | 5.8 | 39 |
| Melfort | 10.8 | 51 | 7.6 | 110 |
Data sourced from a laboratory study examining this compound dissipation in six Western Canadian soils at 25°C and 85% field capacity moisture. researchgate.netresearchgate.net
Table 2: Minimum Rotational Intervals for Various Crops Following this compound Application
This table outlines the minimum time in months (m) or days (d) that must pass before planting a subsequent crop after a this compound application. Intervals can vary based on geography, soil type, and environmental conditions.
| Crop | Minimum Rotation Interval |
| Cereals | |
| Wheat | Any time |
| Barley | 9 m |
| Oats | 18-24 m |
| Oilseeds | |
| Canola (Clearfield®) | 9 m |
| Canola (other) | 22 m |
| Flax | 9 m |
| Sunflower | 4-9 m |
| Mustard | 24 m |
| Pulses | |
| Lentils (Clearfield®) | 18 m |
| Lentils (other) | 18-24 m |
| Field Peas | 11-18 m |
| Soybeans | 4-12 m |
| Chickpeas | 11-18 m |
| Other Crops | |
| Corn | 9-18 m |
| Grain Sorghum | 9-18 m |
| Alfalfa | 11-18 m |
| Sugarbeets | 9 m |
| Potatoes | 9 m* |
*Intervals can vary significantly based on factors like soil pH, organic matter, and rainfall. Always consult the specific product label for detailed restrictions. ksu.educdms.net
Research Gaps, Future Directions, and Regulatory Considerations
Identification of Current Research Limitations and Data Gaps
Despite its use in agriculture, significant research limitations and data gaps persist for flucarbazone-sodium (B66229) and its environmental transformation products. Regulatory and scientific bodies have identified several areas where further investigation is needed to refine risk assessments and fully understand the herbicide's environmental and biological profile.
A primary limitation is the incomplete understanding of its environmental fate. The U.S. Environmental Protection Agency (EPA) has noted a specific need for more data on aerobic soil metabolism, requiring guideline-compliant studies on additional soil types to better characterize its degradation under various conditions. regulations.gov This is compounded by a lack of comprehensive water quality monitoring data for both the parent compound and its degradates. regulations.gov Although models predict its potential for water contamination due to high solubility and mobility, real-world monitoring data is scarce. regulations.gov
The behavior and toxicity of this compound's degradation products are a major data gap. Key metabolites, such as MKH 6562 sulfonamide and MKH 6562 sulfonic acid, are known to be both persistent and highly mobile in soil, suggesting a potential for groundwater contamination. regulations.govpublications.gc.ca However, a comprehensive toxicological profile for these degradates is lacking, and toxicity testing has not been conducted for many of them. regulations.govepa.gov The EPA has also highlighted the need for revised analytical methodologies capable of measuring all residues of concern, including the sulfonamide metabolites, to ensure accurate risk assessments. govinfo.govfederalregister.gov
Further data gaps include:
Aerobic Aquatic Metabolism: No acceptable data were available for this compound's degradation in aerobic sediment/water systems, a crucial pathway for understanding its fate in surface waters. epa.gov
Bioaccumulation: While not expected to be significant due to its chemical properties, the EPA has noted that it does not have bioaccumulation data for this compound. epa.gov
Toxicology: While the toxicological database for the parent compound is considered largely complete, a 28-day rat inhalation study was previously identified as a data gap. epa.govepa.gov
These gaps collectively indicate that while the primary risks of the parent compound are relatively well-characterized, the long-term environmental impact of its persistent and mobile degradates requires significant further research. regulations.gov
Emerging Research Areas in this compound Science
The identified data gaps are shaping the future direction of this compound research. Emerging areas of scientific inquiry aim to provide a more holistic understanding of its lifecycle and impacts.
A key emerging area is the comprehensive study of its transformation products (TPs) . Research is moving beyond the parent compound to investigate the specific environmental fate, transport, and ecotoxicology of major degradates like this compound sulfonamide, this compound sulfonic acid, and O-desmethyl this compound. regulations.govpublications.gc.ca This includes studying their persistence in aquatic systems, potential for bioaccumulation, and effects on non-target organisms. herts.ac.ukherts.ac.uk
The photolytic behavior of this compound is another area of growing interest. As a fluorinated pesticide, its degradation under sunlight can lead to the formation of various fluorinated photoproducts. acs.org Research into this process is critical for understanding the complete environmental burden and identifying any potentially persistent or toxic byproducts. acs.org This ties into a broader concern regarding fluorinated pesticides as a potential source of PFAS (per- and polyfluoroalkyl substances) , often dubbed "forever chemicals." nih.gov Given that this compound is an organofluorine compound, future research will likely investigate its potential to contribute to environmental PFAS contamination. nih.govnih.gov
Further emerging research includes:
Impact on Soil Microbiome: Studies are beginning to explore the influence of this compound residues on soil microbial communities and the functions they perform, such as nitrogen fixation, which can affect the health and yield of subsequent rotational crops. bac-lac.gc.ca
Development of Bioherbicides: As concerns over synthetic herbicides grow, research into alternatives, such as fungal-based bioherbicides, is expanding. researchgate.net Understanding the mechanisms of herbicides like this compound can inform the development of more targeted and environmentally benign weed control methods. researchgate.net
Non-target Plant Impacts: While effective against target weeds, the potential for this compound to affect sensitive rotational crops and other non-target plants remains an area of study, particularly concerning its persistence in different soil types and environmental conditions. researchgate.netmdpi.com
Advanced Modeling and Predictive Analytics for Environmental and Biological Fate
Predictive modeling is a cornerstone of the regulatory assessment of pesticides, and its sophistication continues to evolve. For this compound, regulatory agencies like the EPA have utilized standard screening models such as the Generic Estimated Environmental Concentration (GENEEC) for surface water and the Screening Concentration in Ground Water (SCI-GROW) model to estimate potential environmental concentrations. regulations.govepa.govfederalregister.gov These models have been used to predict peak and chronic exposure levels in water, which inform dietary risk assessments. federalregister.govfederalregister.gov
However, the limitations of these models are also recognized. For instance, due to the persistence of this compound's degradates, the SCI-GROW model was not used to estimate total groundwater exposure, highlighting a gap in predictive capability. regulations.gov There is a recognized need to corroborate data from these predictive models with real-world, field-incurred data to ensure the models are reliable and reproducible. mdpi.com
Future directions in this field point towards more integrated and complex modeling systems:
Integrating Transformation Products: Advanced models like PEARL, PELMO, and LEACHM are being developed and utilized to simulate the fate and transport of not just the parent pesticide but also its various transformation products. frontiersin.org This allows for a more dynamic and realistic prediction of how these compounds form and move from agricultural fields into water systems. frontiersin.org
Quantitative Structure-Property Relationship (QSPR) Models: A significant advancement would be the fusion of environmental fate models with QSPR models. frontiersin.org QSPR models can predict the physicochemical and fate characteristics of a substance based on its molecular structure alone. Integrating these could allow for rapid assessment of the numerous transformation products that are formed in the environment, overcoming the challenge of studying each one empirically. frontiersin.org
Catchment-Scale Modeling: Moving beyond plot-scale models, catchment-scale models like ZIN-AgriTra can provide a broader understanding of pesticide and TP transport within an entire watershed, offering a more comprehensive view for risk assessment and management. frontiersin.org
These advanced modeling techniques promise a more accurate and holistic predictive capacity for the environmental and biological fate of this compound and its metabolites, enabling more precise risk assessments and mitigation strategies.
Policy Implications and Regulatory Frameworks for this compound Use
The regulatory landscape for this compound is varied, reflecting different approaches to risk management by international bodies. The policy implications are driven primarily by the compound's environmental properties, particularly its potential to contaminate water sources.
In Canada , Health Canada's Pest Management Regulatory Agency (PMRA) has also determined that the continued registration of this compound is acceptable. publications.gc.cacanada.ca This decision is contingent on the implementation of risk mitigation measures to protect human health and the environment. These measures must be included on product labels and are legally binding. canada.ca
Conversely, this compound-sodium is not approved for use as a pesticide within the European Union , reflecting a more precautionary approach, likely influenced by its high mobility and potential for groundwater contamination. herts.ac.ukherts.ac.uknih.gov
Key policy implications and regulatory measures include:
Risk Mitigation Measures: To address the risks of water contamination and off-target effects, regulators in North America have mandated specific mitigation measures. These include precautionary label statements regarding the potential for groundwater leaching, the establishment of terrestrial and aquatic buffer zones to reduce spray drift, and requirements for personal protective equipment (PPE) for handlers. publications.gc.cacanada.caregulations.gov
Residue Definitions: A key regulatory challenge is defining which residues (parent compound vs. metabolites) should be included in tolerance levels and risk assessments. epa.govregulations.gov The U.S. and Canada have different tolerance expressions, with the U.S. including several metabolites, which complicates international harmonization. regulations.gov
Re-evaluation Programs: this compound is subject to re-evaluation programs in countries where it is registered. publications.gc.cacanada.ca These programs ensure that as new scientific data and assessment methods become available, the product's registration continues to meet current health and environmental standards. canada.ca
Waste Disposal: Regulatory frameworks stipulate that the ultimate disposal of the chemical must consider its environmental impact, including potential migration in soil and water, and conform to public health regulations. nih.govnih.gov
Table 1: Regulatory Status of this compound-Sodium
| Regulatory Body | Jurisdiction | Status | Key Regulatory Details |
|---|---|---|---|
| Environmental Protection Agency (EPA) | United States | Registered (Conditional/Time-Limited) | Designated a "reduced-risk" pesticide. epa.gov Establishes time-limited tolerances for residues in food and feed. federalregister.govfederalregister.gov Requires mitigation measures and ongoing data submission. govinfo.govregulations.gov |
| Pest Management Regulatory Agency (PMRA) | Canada | Acceptable for Continued Registration | Requires new mitigation measures, including updated PPE, buffer zones, and precautionary leaching statements on labels. publications.gc.cacanada.ca |
| European Commission | European Union | Not Approved | Not approved for use as a plant protection product under Regulation (EC) No 1107/2009. herts.ac.ukherts.ac.uknih.gov |
| Codex Alimentarius | International | No MRLs Established | No Maximum Residue Limits (MRLs) are currently established. regulations.gov |
Q & A
Q. What are the key structural and physicochemical properties of flucarbazone that influence its herbicidal activity?
this compound’s efficacy is linked to its molecular structure, including the sulfonylurea bridge and trifluoromethoxy group, which enable acetolactate synthase (ALS) enzyme inhibition in target weeds. Key properties such as water solubility (enhanced in its sodium salt form, C₁₂H₁₀F₃N₄O₆S·Na) and soil mobility vary with pH and organic matter content . Researchers should quantify these properties using HPLC for purity analysis, spectrophotometry for solubility, and soil adsorption assays to model field behavior.
Q. How can researchers validate the synthesis pathway of this compound sodium salt in laboratory settings?
The synthesis involves sequential reactions: S-methylation of thiourea derivatives, sulfonamide formation using 2-(trifluoromethoxy)benzenesulfonamide, and sodium salt precipitation. Validate each intermediate via NMR (¹H/¹³C) and FTIR spectroscopy to confirm functional groups (e.g., sulfonylurea at 1,330 cm⁻¹). Purity of the final product should exceed 98% (verified by LC-MS) to ensure consistency in bioassay studies .
Q. What standardized protocols exist for assessing this compound’s herbicidal efficacy in controlled environments?
Use OECD/EPA guidelines for dose-response assays:
- Pre-emergence application : Apply this compound sodium (e.g., 20–40 g a.i./ha) to soil-filled pots seeded with ALS-sensitive weeds (e.g., Avena fatua).
- Post-emergence evaluation : Spray at 2–4 leaf stage and measure biomass reduction after 21 days. Include negative controls (untreated soil) and reference herbicides (e.g., tribenuron-methyl) for comparative analysis .
Advanced Research Questions
Q. How can experimental design address contradictions in this compound’s soil persistence across different regions?
Soil half-life (DT₅₀) varies widely (e.g., 14–60 days) due to microbial activity, pH, and organic carbon. To resolve discrepancies:
- Conduct microcosm studies under controlled conditions (e.g., 25°C, 60% WHC) with soils from distinct ecoregions (e.g., Brown vs. Grey-Wooded soils).
- Use ¹⁴C-labeled this compound to track mineralization and bound residues via liquid scintillation counting .
- Apply mixed-effects models to identify dominant variables (e.g., pH > organic carbon) .
Q. What methodologies optimize this compound’s selectivity in cereal crops while minimizing non-target toxicity?
- Metabolic profiling : Compare crop (e.g., Triticum aestivum) and weed (e.g., Chenopodium album) metabolism using LC-QTOF-MS to identify detoxification pathways (e.g., cytochrome P450-mediated hydroxylation).
- Formulation adjuvants : Test co-application with safeners (e.g., mefenpyr-diethyl) to enhance crop tolerance. Measure ALS enzyme activity in vitro (spectrophotometric NADH oxidation assays) .
Q. How can researchers analyze this compound’s cross-resistance patterns in ALS-inhibitor-resistant weeds?
- Target-site mutations : Sequence ALS genes from resistant biotypes (e.g., Pro₁₉₇→Ser substitution) using PCR-RFLP.
- Cross-resistance screening : Test this compound against populations resistant to other sulfonylureas (e.g., metsulfuron-methyl) in whole-plant assays.
- Statistical analysis : Use probit models to calculate resistance ratios (RR₅₀) and cluster analysis to group cross-resistance patterns .
Data Analysis and Presentation Guidelines
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Fit non-linear regression models (e.g., log-logistic) to estimate ED₅₀/ED₉₀ values.
- Validate assumptions (homoscedasticity, normality) with Levene’s test and Shapiro-Wilk test.
- Report 95% confidence intervals and use ANOVA for multi-treatment comparisons .
Q. How should researchers present this compound’s environmental fate data in publications?
- Tables : Include DT₅₀, Koc (soil adsorption coefficient), and GUS index (leaching potential).
| Parameter | Value (Mean ± SD) | Method |
|---|---|---|
| DT₅₀ (Brown soil) | 28 ± 3 days | ¹⁴C mineralization |
| Koc | 45 ± 8 mL/g | Batch equilibrium |
- Figures : Use boxplots for regional soil persistence data and heatmaps for cross-resistance patterns .
Contradiction and Gap Analysis
Q. What mechanisms explain this compound’s variable efficacy in high-organic-matter soils despite its moderate Koc?
Hypothesize ligand competition: Humic acids may bind this compound’s sulfonylurea group, reducing bioavailability. Test via adsorption isotherms with/without organic matter amendments (e.g., 2% peat). Compare Freundlich coefficients (Kf) to quantify binding affinity .
Q. How can interdisciplinary studies address gaps in this compound’s ecotoxicological risk profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
